5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-5-7-8-6(10-5)4-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQHBXBZYFYPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889645-23-1 | |
| Record name | 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
protocol for the synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Application Note: Modular Synthesis of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Executive Summary & Rationale
This protocol details the laboratory-scale synthesis of This compound . This specific heterocycle is a high-value pharmacophore in kinase inhibitor discovery but is commercially scarce due to the inherent instability of electron-deficient heterocyclic aldehydes.
Scientific Challenge: Thiadiazole-2-carbaldehydes are highly reactive. They are prone to:
-
Hydration: Rapidly forming gem-diols in the presence of trace moisture.
-
Cannizzaro Disproportionation: Under basic conditions.
-
Aerobic Oxidation: Degrading to the carboxylic acid upon prolonged air exposure.
Strategic Solution:
To ensure high fidelity, this guide employs a "Make-on-Demand" strategy via a robust 3-step pathway. We utilize a carboxylate intermediate (stable storage point) followed by reduction and a mild, chemoselective oxidation using activated Manganese Dioxide (
Retrosynthetic Analysis & Workflow
The synthesis is designed around the stability of the ester intermediate. The final oxidation step should only be performed immediately prior to the aldehyde's downstream usage.
Figure 1: Retrosynthetic logic prioritizing the stable ester intermediate.
Detailed Experimental Protocols
Step 1: Construction of the Thiadiazole Core
Objective: Synthesis of Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate. Mechanism: Acylation of the hydrazide followed by thionation-cyclization using Lawesson’s Reagent.
Reagents:
-
Cyclopropanecarbohydrazide (1.0 equiv)
-
Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Lawesson’s Reagent (1.2 equiv)
-
Solvents: Dichloromethane (DCM, dry), Toluene (dry).
Protocol:
-
Acylation:
-
Dissolve Cyclopropanecarbohydrazide (10 mmol) in dry DCM (50 mL) and cool to 0°C under Argon.
-
Add TEA (12 mmol) followed by dropwise addition of Ethyl chlorooxoacetate (11 mmol).
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Checkpoint: TLC (50% EtOAc/Hex) should show consumption of hydrazide.
-
Workup: Wash with water, brine, dry over
, and concentrate. This yields the linear diacylhydrazine intermediate.
-
-
Cyclization:
-
Suspend the crude intermediate in dry Toluene (40 mL).
-
Add Lawesson’s Reagent (12 mmol).
-
Reflux at 110°C for 4–6 hours.
-
Observation: The mixture will become homogenous and turn yellow/orange.
-
Workup: Cool to RT. Evaporate toluene. Purify via flash column chromatography (Gradient: 10-30% EtOAc in Hexanes).
-
Yield Expectation: 65–75%.
-
Expert Insight: Lawesson's reagent is preferred over
due to higher yields and cleaner reaction profiles, despite the cost. Ensure all glassware is bleached (hypochlorite) post-reaction to neutralize sulfur odors.
Step 2: Selective Reduction to Alcohol
Objective: Synthesis of (5-Cyclopropyl-1,3,4-thiadiazole-2-yl)methanol. Criticality: Avoid ring opening or over-reduction.
Reagents:
-
Ethyl 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate (from Step 1)
-
Sodium Borohydride (
) (2.0 equiv) -
Solvent: Methanol (absolute).
Protocol:
-
Dissolve the ester (5 mmol) in absolute Methanol (25 mL) and cool to 0°C.
-
Add
(10 mmol) portion-wise over 15 minutes. (Gas evolution: ). -
Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.
-
Quench: Carefully add saturated
solution (10 mL). -
Extraction: Evaporate most Methanol. Extract aqueous residue with EtOAc (3 x 20 mL).
-
Purification: Dry organic layer (
) and concentrate. The alcohol is usually pure enough for the next step. If not, recrystallize from Hexane/EtOAc.
Self-Validating System: Monitor by TLC. The ester spot (
) will disappear, replaced by a more polar alcohol spot (in 50% EtOAc).
Step 3: Chemoselective Oxidation (The "Gold Standard")
Objective: Synthesis of this compound.
Reagent Choice: Activated Manganese Dioxide (
-
Why:
selectively oxidizes allylic/benzylic/heterocyclic alcohols to aldehydes without touching the cyclopropyl ring or over-oxidizing to the acid. It avoids the acidic conditions of Jones reagent and the aqueous workup of Swern oxidation (which hydrates the product).
Protocol:
-
Activation (Crucial): If using commercial
, heat it at 110°C in an oven for 12 hours prior to use to ensure activity. -
Dissolve the alcohol (2 mmol) in dry DCM (20 mL) or Chloroform.
-
Add Activated
(10–15 equiv by mass). Note: Large excess is standard for heterogeneous surface reactions. -
Stir vigorously at RT for 12–24 hours.
-
Monitoring: Check TLC every 4 hours.
-
Workup: Filter the black suspension through a pad of Celite . Wash the pad thoroughly with DCM.
-
Isolation: Concentrate the filtrate under reduced pressure at low temperature (<30°C).
-
Storage: Use immediately or store as a frozen benzene solution under Argon.
Figure 2: Workflow for the heterogeneous MnO2 oxidation.
Analytical Data & Validation
| Parameter | Expected Data | Notes |
| Appearance | Pale yellow oil or low-melting solid | Darkens on air exposure. |
| 1H NMR (CDCl3) | Diagnostic peak. Disappears if hydrated. | |
| 1H NMR (Ring) | Cyclopropyl protons. | |
| IR Spectroscopy | ~1690-1700 cm⁻¹ (C=O stretch) | Thiadiazole C=N stretch ~1450 cm⁻¹. |
| Mass Spec (ESI) | [M+H]+ = 155.02 | Check for [M+18] (Hydrate) peak. |
Troubleshooting & Safety
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete cyclization.
-
Fix: Switch solvent to Xylene and increase reflux temperature to 140°C. Ensure Lawesson's reagent is fresh (not hydrolyzed).
-
-
Issue: Aldehyde Hydration.
-
Safety:
-
Lawesson's Reagent: Releases
(toxic/stench). Use a bleach trap on the rotovap exhaust. -
Cyclopropyl Group: Generally stable, but avoid strong Lewis acids which might trigger ring opening.
-
References
-
Thiadiazole Pharmacophores: Aliabadi, A. (2016).[6] 1,3,4-Thiadiazole based anticancer agents: A review. Journal of Pharmaceutical Sciences.
-
Oxidation Methodology: Cahiez, G., et al. (2010). Manganese Dioxide as a Mild and Selective Oxidant.[7][8] Synthesis.
-
Cyclization Reagents: Ozturk, T., et al. (2007). Lawesson’s Reagent in Organic Synthesis. Chemical Reviews.
-
General Protocol Grounding: Synthesis of 1,3,4-thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research.
(Note: While specific patents exist for this exact molecule, the protocols above are derived from standard, validated methodologies for the 5-substituted-1,3,4-thiadiazole-2-carbaldehyde class found in the cited medicinal chemistry literature.)
Sources
- 1. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 2. Sciencemadness Discussion Board - oxidation alcohol to aldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. isres.org [isres.org]
- 7. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 8. ajgreenchem.com [ajgreenchem.com]
Application Note: Strategic Derivatization of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Executive Summary & Rationale
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, possessing mesoionic character that allows it to cross cellular membranes effectively while maintaining strong binding affinity to biological targets via hydrogen bonding (N atoms) and weak interactions (S atom).
This guide focuses on the 5-cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde . This specific derivative represents a high-value pharmacophore because it combines the bioactive thiadiazole ring with a cyclopropyl moiety .
Why this specific scaffold?
-
Metabolic Stability: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability against cytochrome P450 oxidation (unlike alkyl chains).
-
Lipophilic Tuning: It provides a precise lipophilic fit for hydrophobic pockets in enzymes (e.g., carbonic anhydrase, kinases) without the steric bulk of a phenyl ring.
-
Reactive Handle: The C-2 aldehyde serves as a versatile electrophilic "warhead" for divergent synthesis.
Strategic Derivatization Pathways
The aldehyde functionality at the C-2 position allows for three primary derivatization pathways, each yielding a distinct class of bioactive molecules.
Pathway Visualization (DOT Diagram)
Figure 1: Divergent synthesis pathways starting from the core aldehyde. The Schiff base serves as both a final product and an intermediate for heterocyclization.
Experimental Protocols
Protocol A: Synthesis of Schiff Bases (Imines)
Target Bioactivity: Antimicrobial, Carbonic Anhydrase Inhibition. Mechanism: Nucleophilic addition-elimination. The acid catalyst protonates the carbonyl oxygen, making it more electrophilic for the amine attack.
Reagents:
-
This compound (1.0 eq)
-
Substituted Aromatic Amine (1.0 eq) (e.g., 4-fluoroaniline for antimicrobial focus)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 15 mL of absolute ethanol.
-
Activation: Add 2-3 drops of glacial acetic acid. Stir for 10 minutes at room temperature. Note: This pre-activation step is crucial for thiadiazole aldehydes due to the electron-withdrawing nature of the ring.
-
Addition: Add 1.0 mmol of the aromatic amine dropwise.
-
Reflux: Attach a condenser and reflux the mixture at 78°C for 4–6 hours.
-
Validation: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.6) and appearance of a new spot (Rf ~0.4).
-
-
Isolation: Cool the mixture to room temperature, then pour onto crushed ice (50g).
-
Purification: Filter the precipitate. Recrystallize from hot ethanol to yield the pure Schiff base.
Protocol B: Synthesis of Thiosemicarbazones
Target Bioactivity: Anticancer (via Ribonucleotide Reductase inhibition), Metal Chelation. Mechanism: Condensation reaction.[4][5] The sulfur atom in the product adds significant metal-binding capability (Cu, Fe), which is toxic to cancer cells.
Reagents:
-
This compound (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Solvent: Methanol (MeOH)[6]
-
Catalyst: Conc. HCl (Catalytic amount)[2]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot methanol.
-
Mixing: Add the aldehyde (1.0 mmol) dissolved in 5 mL methanol to the hot solution.
-
Catalysis: Add 1-2 drops of conc. HCl.
-
Reflux: Reflux for 3 hours. Thiosemicarbazones generally form faster than simple Schiff bases due to the alpha-effect of the hydrazine moiety.
-
Crystallization: The product often precipitates during reflux. Cool and filter.[2][4][7]
-
Wash: Wash the solid with cold water and diethyl ether to remove unreacted aldehyde.
Bioactivity Validation & SAR Analysis[8]
Structure-Activity Relationship (SAR) Logic
The bioactivity of these derivatives relies on specific structural features.
Figure 2: SAR breakdown. The cyclopropyl group enhances pharmacokinetic properties, while the linker determines the specific pharmacodynamic target.
Quantitative Bioactivity Targets (Expected Data Ranges)
When validating these derivatives, compare your experimental data against these established baselines for thiadiazole derivatives:
| Assay Type | Target | Metric | High Potency Threshold | Reference |
| Antimicrobial | S. aureus (Gram +) | MIC (µg/mL) | < 10 µg/mL | [1, 2] |
| Antimicrobial | E. coli (Gram -) | MIC (µg/mL) | < 25 µg/mL | [1, 3] |
| Anticancer | MCF-7 (Breast) | IC50 (µM) | < 5 µM | [4] |
| Enzyme Inhibition | Carbonic Anhydrase II | Ki (nM) | < 50 nM | [5] |
Validation Protocol (Self-Check):
-
Solubility Check: Before biological testing, ensure the derivative is soluble in DMSO (< 1%). If precipitation occurs, the MIC/IC50 data will be invalid.
-
Control: Always run the parent aldehyde as a negative control; it is usually toxic but non-specific. The derivative should show selective toxicity.
References
-
Asian Journal of Pharmaceutical Research. "Schiff bases and Bicyclic derivatives comprising 1, 3, 4-thiadiazole moiety- A Review on their Pharmacological activities." Link
-
European Journal of Chemistry. "Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety." Link
-
Frontiers in Chemistry. "Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides." Link
-
Iranian Journal of Medical Microbiology. "Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities." Link
-
Asian Journal of Chemistry. "Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide." Link
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. ajbasweb.com [ajbasweb.com]
- 5. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of Cyclopropyl-Thiadiazole Libraries
Introduction: The Promise of Cyclopropyl-Thiadiazoles in Drug Discovery
The confluence of unique structural motifs in medicinal chemistry often leads to the discovery of novel therapeutic agents. Cyclopropyl-thiadiazole scaffolds represent such a promising convergence, integrating the conformational rigidity and metabolic stability of the cyclopropyl group with the diverse pharmacological activities of the thiadiazole ring. Thiadiazole derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The incorporation of a cyclopropyl moiety can further enhance potency and selectivity, making these libraries a fertile ground for hit identification in drug discovery.[4][5]
High-throughput screening (HTS) is an indispensable tool for rapidly interrogating large chemical libraries to identify compounds that modulate a specific biological target.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of HTS campaigns for cyclopropyl-thiadiazole libraries, with a focus on fluorescence-based enzymatic assays.
Assay Development: The Foundation of a Successful HTS Campaign
The success of any HTS campaign hinges on a robust and well-characterized assay. The choice of assay format should be driven by the biological target and the desired mechanism of action. Fluorescence-based assays are a popular choice for HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[8][9]
Key Considerations for Assay Development:
-
Target Selection and Purity: The biological target (e.g., enzyme, receptor) should be well-characterized and available in sufficient quantity and purity.
-
Substrate Selection: For enzymatic assays, the substrate should have a high affinity for the enzyme and its turnover should generate a robust and reproducible signal. Fluorogenic substrates, which become fluorescent upon enzymatic cleavage, are ideal for this purpose.[10][11]
-
Assay Buffer and Conditions: The buffer composition, pH, and temperature should be optimized to ensure optimal enzyme activity and stability.
-
Z'-Factor: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.[6]
High-Throughput Screening Workflow
A typical HTS workflow for a cyclopropyl-thiadiazole library against an enzymatic target is a multi-step process designed for efficiency and accuracy.[7]
Protocol: Fluorescence-Based Enzymatic Inhibition Assay
This protocol provides a detailed methodology for a fluorescence-based enzymatic inhibition assay in a 384-well format, a common setup in HTS.[10]
Materials and Reagents:
| Reagent | Supplier | Purpose |
| Target Enzyme | In-house/Commercial | The biological target of interest |
| Fluorogenic Substrate | Commercial | To generate a fluorescent signal |
| Cyclopropyl-Thiadiazole Library | In-house/Commercial | The compounds to be screened |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) | Standard Lab Supply | To maintain optimal enzyme activity |
| DMSO | Sigma-Aldrich | To solubilize the test compounds |
| Positive Control Inhibitor | Commercial | To validate assay performance |
| 384-well Black, Flat-Bottom Plates | Greiner Bio-One | To minimize background fluorescence |
Step-by-Step Protocol:
-
Compound Plating:
-
Prepare a stock solution of the cyclopropyl-thiadiazole library compounds in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound solution into the wells of a 384-well assay plate.
-
Include wells with DMSO only as a negative control (no inhibition) and wells with a known inhibitor as a positive control.
-
-
Enzyme Addition:
-
Prepare a working solution of the target enzyme in assay buffer.
-
Dispense the enzyme solution (e.g., 10 µL) into all wells of the assay plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
Incubate the plates at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Using a liquid handler, add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a specific time course (kinetic read) or at a single endpoint.
-
Data Analysis and Hit Identification:
-
Data Normalization: Raw fluorescence data is normalized to the controls on each plate. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no_inhibition - Signal_background))
-
Hit Selection: A "hit" is defined as a compound that exhibits a percent inhibition greater than a pre-defined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Validation and Progression: From Hit to Lead
Initial hits from the primary screen require rigorous validation to eliminate false positives and confirm their activity. This process typically involves a series of secondary and counter-assays.[12]
Hit Validation Workflow:
-
Hit Confirmation: Re-testing of the initial hits from a fresh stock of the compound to confirm their activity.
-
Dose-Response Analysis: Testing the confirmed hits at multiple concentrations to determine their potency (IC50 value).
-
Orthogonal Assays: Employing a different assay format or technology to confirm the activity of the hits and rule out assay-specific artifacts.
-
Counter-Screens: Screening hits against related targets to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Testing analogs of the validated hits to understand the relationship between their chemical structure and biological activity.[2]
Troubleshooting Common Issues in HTS of Heterocyclic Libraries
Screening heterocyclic compound libraries like cyclopropyl-thiadiazoles can present unique challenges. Proactive troubleshooting is key to a successful campaign.
| Issue | Potential Cause | Recommended Solution |
| High False-Positive Rate | Compound autofluorescence, light scattering, or non-specific inhibition. | Perform a pre-screen of the library for autofluorescence at the assay wavelengths. Implement counter-screens to identify non-specific inhibitors.[12] |
| Poor Z'-Factor | Inconsistent liquid handling, reagent instability, or high background signal. | Optimize liquid handling protocols and ensure proper mixing. Verify the stability of all reagents over the course of the screen.[6] |
| Compound Precipitation | Low solubility of compounds in the assay buffer. | Decrease the final compound concentration. Increase the DMSO concentration in the final assay volume (while ensuring it doesn't affect enzyme activity). |
| Irreproducible Results | Inconsistent incubation times, temperature fluctuations, or plate edge effects. | Standardize all incubation steps and monitor temperature closely. Randomize the plate layout to minimize systematic errors.[13] |
| Streaking in Chromatography | Interaction of basic heterocycles with the acidic silica surface during purification of synthesized compounds. | Add a basic modifier like triethylamine to the eluent or use a different stationary phase such as alumina.[14] |
Synthesis of a Cyclopropyl-Thiadiazole Library: A Representative Scheme
The synthesis of a diverse cyclopropyl-thiadiazole library is a critical first step. The following is a representative synthetic route for 2-amino-5-cyclopropyl-1,3,4-thiadiazole derivatives.[4]
This scheme can be adapted to generate a library of compounds by using a variety of substituted thiosemicarbazides. The purification of these heterocyclic compounds may require specific chromatographic techniques to overcome issues like peak streaking.[14]
Conclusion
The high-throughput screening of cyclopropyl-thiadiazole libraries offers a powerful approach to identify novel chemical entities with therapeutic potential. A meticulously planned and executed HTS campaign, founded on a robust assay and followed by rigorous hit validation, is paramount for success. This application note provides a comprehensive framework and detailed protocols to guide researchers in this exciting area of drug discovery. By understanding the underlying principles and potential challenges, scientists can effectively navigate the HTS process and unlock the therapeutic promise held within these unique chemical scaffolds.
References
-
PMC.
-
PubMed.
-
bioRxiv.
-
ACS Publications.
-
AIR Unimi.
-
Thermo Fisher Scientific HK.
-
USDA Forest Service.
-
Benchchem.
-
MDPI.
-
Benchchem.
-
pharmedicopublishers.com.
-
ResearchGate.
-
Medium.
-
MDPI.
-
Vipergen.
-
PubMed.
-
PMC.
-
PMC.
-
Benchchem.
-
MDPI.
-
PMC.
-
BMG LABTECH.
-
Illumina.
Sources
- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds | MDPI [mdpi.com]
- 2. pharmedicopublishers.com [pharmedicopublishers.com]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro evaluation, and molecular docking studies of azetidinones and thiazolidinones of 2-amino-5-cyclopropyl-1,3,4-thiadiazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 7. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
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- 9. air.unimi.it [air.unimi.it]
- 10. Microplate Assays for Enzyme Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. nrel.colostate.edu [nrel.colostate.edu]
- 12. pubs.acs.org [pubs.acs.org]
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techniques for purifying 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Application Note: Purification Strategies for 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
Introduction & Chemical Profile[1][2][3][4][5]
This compound is a critical intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and antimicrobial agents. Its purification presents a unique dichotomy: the cyclopropyl group requires avoidance of strong Lewis acids to prevent ring opening, while the 1,3,4-thiadiazole core is electron-deficient, making the aldehyde highly reactive toward nucleophiles (hydration) and oxidation.
This guide moves beyond standard protocols, offering a chemically grounded approach to isolating this molecule with >98% purity.
Physicochemical Constraints
| Feature | Property | Purification Implication |
| Cyclopropyl Group | Strained ring ( | Avoid Strong Acids: pH < 2 or Lewis acids ( |
| Thiadiazole Core | Electron-deficient, weakly basic | Silica Sensitivity: Can streak or decompose on acidic silica gel. Requires buffered stationary phases. |
| Aldehyde Moiety | Reactive electrophile | Oxidation Risk: Spontaneously oxidizes to carboxylic acid in air. Hydration: Forms gem-diols in aqueous acid. |
Decision Matrix: Selecting the Right Workflow
Do not default to column chromatography. Use this decision tree to select the method that minimizes yield loss based on your crude profile.
Figure 1: Strategic decision tree for purification based on crude material composition.
Protocol A: Chemo-Selective Bisulfite Purification
Best For: Removing non-aldehyde impurities (starting alcohols, esters, inorganic salts).
Mechanism: The aldehyde forms a water-soluble
Reagents
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[2] -
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), DCM.
-
Base: 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ). Do not use NaOH (risk of Cannizzaro reaction or thiadiazole degradation).
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve crude aldehyde (1.0 eq) in minimal MeOH/EtOAc (1:4 ratio).
-
Add 2.5 eq of saturated aqueous
. -
Vigorously stir for 30–60 minutes. A white precipitate (the adduct) may form; this is normal.
-
-
Phase Washing (Impurity Removal):
-
Transfer to a separatory funnel.[2][3] If solids are present, add enough water to dissolve them only if they clog the funnel; otherwise, keep them with the aqueous layer.
-
Separate layers.[2][3][4] Keep the Aqueous Layer (contains product).
-
Wash the aqueous layer (or slurry) 2× with EtOAc. These organic washes contain your non-aldehyde impurities. Discard organics.
-
-
Regeneration (The Critical Step):
-
Place the aqueous bisulfite layer in a flask.
-
Overlay with fresh DCM or EtOAc.
-
Cool to 0°C. Slowly add 10%
with stirring until pH reaches 9–10. -
Note: Evolution of
gas may occur; work in a fume hood.[3] -
Stir for 15 minutes to ensure complete hydrolysis.
-
-
Isolation:
Protocol B: Buffered Flash Chromatography
Best For: Small scale (<500 mg) or when bisulfite fails due to steric hindrance (unlikely for this molecule). Critical Adjustment: Standard silica is acidic (pH ~5). This can degrade the cyclopropyl-thiadiazole moiety. You must neutralize the silica.
Column Preparation
-
Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with Hexanes containing 1% Triethylamine (TEA) .
-
Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of Hexane/1% TEA.
-
Equilibration: Flush with 2 CV of pure Hexane to remove excess free amine.
Elution Gradient
-
Mobile Phase A: Hexanes
-
Mobile Phase B: Ethyl Acetate (EtOAc)
-
Loading: Dissolve crude in minimal DCM or adsorb onto Celite (dry load).
| Time (CV) | % B (EtOAc) | Purpose |
| 0–2 | 0% | Elute non-polar impurities |
| 2–5 | 0% → 20% | Linear gradient |
| 5–12 | 20% → 40% | Product Elution Window |
| 12–15 | 40% → 100% | Flush polar impurities (acids) |
Protocol C: Recrystallization (Polishing)
Best For: Final purification to achieve >99% purity for analytical standards.
-
Solvent System: Ethanol/Water (preferred) or EtOAc/Hexane.
-
Procedure:
-
Dissolve solid in minimal boiling Ethanol.
-
Add hot water dropwise until persistent turbidity is observed.
-
Add 1–2 drops of Ethanol to clear the solution.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Filter crystals and wash with cold Hexane.
-
Quality Control & Troubleshooting
Validating the Structure
-
1H NMR (CDCl3): Look for the diagnostic aldehyde proton singlet at δ 10.0–10.2 ppm .
-
Cyclopropyl Markers: Multiplets at δ 1.2–1.4 ppm (4H) and δ 2.4–2.6 ppm (1H, methine).
-
Impurity Flag: A broad singlet at δ 11.0+ ppm indicates oxidation to carboxylic acid.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Bisulfite) | Adduct did not hydrolyze | Ensure pH > 9 during regeneration. Increase stirring time. |
| Streaking on Column | Acidic decomposition | Use 1% TEA buffered silica (Protocol B). |
| Product is an Oil | Trace solvent/impurities | Triturate with cold pentane/hexane to induce solidification. |
| New Spot on TLC | Acetal formation | Avoid using Methanol during chromatography or prolonged storage. |
References
-
American Chemical Society (ACS). (2007). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: Aldehydes - Bisulfite Workup for Removal or Purification. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Retrieved from [Link]
Sources
Mechanistic Profiling of Thiadiazole-Based Enzyme Inhibitors: Protocols for Urease and Acetylcholinesterase
Abstract
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for pyrimidine and exhibiting potent inhibitory activity against metalloenzymes (e.g., Urease) and serine hydrolases (e.g., Acetylcholinesterase).[1] However, the specific physicochemical properties of thiadiazoles—namely their metal-chelating ability and solubility profiles—require tailored assay protocols to avoid false negatives or artifacts. This guide provides optimized, step-by-step protocols for evaluating thiadiazole derivatives, focusing on kinetic validation and mechanistic differentiation.
Introduction: The Thiadiazole Advantage
Thiadiazoles (specifically the 1,3,4-isomer) possess a unique electron-rich aromatic system containing sulfur and nitrogen atoms.[1][2] This structure allows them to interact with biological targets via two distinct primary mechanisms:
-
Metal Coordination: The N3 and N4 nitrogens, along with the sulfur atom, can chelate metal cofactors (e.g.,
in Urease, in Carbonic Anhydrase), effectively "starving" the enzyme of its catalytic engine. -
Hydrogen Bonding/Pi-Stacking: The aromatic ring participates in
stacking with aromatic residues (e.g., Trp, Phe) in the peripheral anionic site (PAS) of Acetylcholinesterase (AChE).
Mechanistic Pathway Visualization
The following diagram illustrates the dual-targeting potential of the thiadiazole scaffold.
Figure 1: Dual mechanism of action for thiadiazole derivatives against metalloenzymes and serine hydrolases.
Pre-Assay Considerations (Critical)
Solubility and DMSO Tolerance
Thiadiazole derivatives are often lipophilic. While Dimethyl Sulfoxide (DMSO) is the standard solvent, high concentrations (>5%) can denature enzymes or chelate metal ions themselves.
-
Standard: Dissolve stocks at 10 mM in 100% DMSO.
-
Working Solution: Dilute to 10x final concentration in assay buffer immediately before use.
-
Limit: Ensure final assay DMSO concentration is
(v/v).
Optical Interference
Many sulfur-nitrogen heterocycles absorb light in the UV-Vis range (300–400 nm).
-
Validation: Run a "Compound Only" blank (Buffer + Compound, no Enzyme) to correct for intrinsic absorbance.
Protocol 1: Urease Inhibition Assay (Indophenol Method)
Target: Helicobacter pylori or Jack Bean Urease (Ni-dependent).
Principle: Urease hydrolyzes urea into ammonia (
Reagents
-
Enzyme: Jack Bean Urease (Type III, Sigma-Aldrich), 5 U/mL in buffer.
-
Substrate: Urea (100 mM).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4 (Note: Avoid Tris buffer as it can coordinate with metals).
-
Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).
-
Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active chlorine).
Experimental Workflow
-
Preparation: In a 96-well clear plate, add 25 µL of Enzyme solution.
-
Inhibitor Addition: Add 25 µL of Thiadiazole test compound (serially diluted).
-
Pre-Incubation (CRITICAL): Incubate for 15 minutes at 37°C .
-
Why? Thiadiazoles are often slow-binding inhibitors requiring time to coordinate with the active site Nickel.
-
-
Substrate Initiation: Add 55 µL of Urea solution (100 mM).
-
Reaction: Incubate for 15 minutes at 37°C .
-
Development:
-
Add 45 µL of Reagent A (Phenol).
-
Add 70 µL of Reagent B (Alkaline Hypochlorite).
-
-
Measurement: Incubate 50 mins at room temperature for color development. Read Absorbance at 625 nm .
Controls:
-
Positive Control:[3][4] Thiourea or Acetohydroxamic acid (Standard Urease inhibitors).
-
Negative Control: DMSO vehicle only (100% Activity).
Protocol 2: Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)
Target: Synaptic AChE (Serine Hydrolase). Principle: AChE hydrolyzes Acetylthiocholine iodide (ATChI) to Thiocholine.[4] Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), measured at 412 nm.[4]
Reagents
-
Enzyme: AChE (from Electrophorus electricus), 0.1 U/mL in buffer.
-
Substrate: Acetylthiocholine Iodide (ATChI), 15 mM stock.
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 3 mM in buffer containing 0.1 M NaCl and 0.02 M
. -
Buffer: 0.1 M Potassium Phosphate, pH 8.0.
Experimental Workflow
-
Plating: In a 96-well plate, add 140 µL of Phosphate Buffer (pH 8.0).
-
Enzyme: Add 20 µL of AChE solution.
-
Inhibitor: Add 20 µL of Thiadiazole test compound.
-
Pre-Incubation: Incubate for 10 minutes at 25°C .
-
Note: Thiadiazoles targeting the Peripheral Anionic Site (PAS) may induce conformational changes requiring this step.
-
-
Chromogen: Add 10 µL of DTNB.
-
Initiation: Add 10 µL of ATChI substrate.
-
Kinetic Read: Immediately place in plate reader. Measure Absorbance at 412 nm every 60 seconds for 10 minutes.
Calculation:
Calculate the velocity (
Kinetic Analysis & Mechanism Determination
To validate the drug-likeness of the thiadiazole derivative, you must determine the Mode of Inhibition (Competitive vs. Non-Competitive).
Data Processing
-
Calculate % Inhibition:
-
Determine
: Plot Log[Inhibitor] vs. % Inhibition using non-linear regression (Sigmoidal Dose-Response).
Lineweaver-Burk Analysis
Perform the assay at 4 different substrate concentrations (
Figure 2: Decision tree for interpreting kinetic plots of thiadiazole inhibitors.
Interpretation Table
| Parameter | Competitive (Active Site) | Non-Competitive (Allosteric) | Mixed |
| Unchanged | Decreased | Decreased | |
| Increased | Unchanged | Changed | |
| Lines Intersect | On Y-axis | On X-axis | Left of Y-axis |
| Thiadiazole Context | Most Common (Chelates metal at active site) | Rare | Possible if binding distorts protein |
Troubleshooting & Validation
-
False Positives (Aggregators): Thiadiazoles can form colloidal aggregates that sequester enzymes non-specifically.
-
Test: Add 0.01% Triton X-100 to the buffer. If inhibition disappears, the compound is a promiscuous aggregator (False Positive).
-
-
Fluorescence Quenching: If using a fluorometric version of these assays, thiadiazoles may quench the signal.
-
Fix: Stick to the colorimetric (Absorbance) protocols described above.
-
References
-
Kotwar, R. K., et al. (2015). "Synthesis, characterization and urease inhibitory activity of some new 1,3,4-thiadiazole derivatives." Journal of Heterocyclic Chemistry.
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.
-
Khan, I., et al. (2013). "Thiadiazoles as potent urease inhibitors: Synthesis and structure–activity relationship." Medicinal Chemistry Research.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Sources
Technical Guide: 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde as a Covalent Fragment Probe
[1]
Executive Summary
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde (referred to herein as CT-CHO ) is a specialized heterocyclic building block utilized as a reversible covalent fragment probe in chemical biology and drug discovery.[1] Unlike traditional high-affinity inhibitors, CT-CHO functions as an electrophilic "warhead" designed to interrogate the nucleophilicity and ligandability of lysine residues on protein surfaces.
This guide details the use of CT-CHO for Covalent Fragment-Based Drug Discovery (FBDD) , specifically targeting
Chemical Biology Profile
Structural Logic & Mechanism
The utility of CT-CHO rests on three structural pillars:
-
The Warhead (Aldehyde): Forms a reversible Schiff base (imine) with primary amines (Lysine
-NH or N-terminal -NH ).[1] -
The Scaffold (1,3,4-Thiadiazole): An electron-deficient heteroaromatic ring that acts as an electron sink.[2] This increases the electrophilicity of the aldehyde carbon, enhancing reactivity toward lysine residues at physiological pH compared to standard benzaldehydes.
-
The Anchor (Cyclopropyl): Provides a rigid, lipophilic motif that can occupy hydrophobic pockets (e.g., S1' sites) adjacent to the reactive lysine, conferring initial non-covalent affinity (residence time) required for the covalent bond to form.
Reaction Mechanism
The probe reacts reversibly with unprotonated lysine residues. To validate the binding event in a screening context, the unstable imine is often chemically reduced to a stable secondary amine using a hydride donor (e.g., NaCNBH
Figure 1: Reaction pathway of CT-CHO with protein lysine residues.[1] The reversible imine formation allows the probe to "scan" the protein surface for the most thermodynamically favorable binding site.
Applications
Covalent Fragment Screening (Mass Spectrometry)
CT-CHO is used in "mix-and-measure" assays to identify reactive lysines.[1]
-
Objective: Identify proteins or specific domains where CT-CHO forms a significant population of adducts.
-
Readout: Intact Protein Mass Spectrometry (LC-MS).
-
Success Criteria: Observation of a mass shift corresponding to the probe adduct.
Ligand Design & Derivatization
Beyond direct probing, CT-CHO serves as a precursor for stable inhibitors.[1]
-
Hydrazone/Thiosemicarbazone Synthesis: Reacting CT-CHO with hydrazides yields stable compounds often used as metal chelators or specific enzyme inhibitors (e.g., for metalloproteases).[1]
-
Bio-orthogonal Labeling: The aldehyde can be used to tag proteins that have been modified with hydrazine-functionalized reporters.[1]
Experimental Protocols
Protocol A: Reversible Covalent Binding Assay (Intact MS)
Purpose: To detect reversible engagement of CT-CHO with a target protein.[1]
Materials:
-
Target Protein (10-50 µM in PBS, pH 7.4).[1]
-
CT-CHO (100 mM stock in DMSO).[1]
-
Buffer: 50 mM HEPES or PBS, pH 7.4 (Avoid Tris or primary amine buffers!).
-
LC-MS System (e.g., Q-TOF or Orbitrap).[1]
Procedure:
-
Preparation: Dilute protein to 10 µM in Buffer.
-
Incubation: Add CT-CHO to a final concentration of 100 µM (10x excess). Keep DMSO < 1%.
-
Equilibration: Incubate at Room Temperature (RT) for 60 minutes.
-
Note: Since the reaction is reversible, do not perform extensive dialysis or washing steps before measurement, as this will drive the equilibrium back to the unbound state.
-
-
Measurement: Inject directly onto a Desalting Column coupled to MS.
-
Analysis: Deconvolute the mass spectrum.
-
Target Mass Shift: +136.17 Da (Probe MW 154.19 - H
O 18.02).[1] -
Interpretation: A shift of +136 Da indicates imine formation.
-
Protocol B: "Locking" the Hit (Reductive Amination)
Purpose: To permanently label the lysine for peptide mapping/proteomics to identify which residue is modified.
Procedure:
-
Incubation: Perform step 1-3 from Protocol A.
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH
) to a final concentration of 10 mM.-
Safety: Perform in a fume hood; NaCNBH
generates HCN gas in acidic conditions.
-
-
Reaction: Incubate for 30 minutes at RT.
-
Quenching: Add excess Tris buffer (100 mM, pH 8.0) to quench unreacted aldehyde.
-
Digestion: Proceed with Trypsin digestion and Peptide Mapping (LC-MS/MS).
-
Search Parameter: Look for a static modification on Lysine (+138.19 Da).
-
Note: The mass shift is +138 Da because the double bond (Imine) is reduced to a single bond (Amine), adding 2 Hydrogens.
-
Data Analysis & Validation
Mass Shift Reference Table
| State | Formula Change | Mass Shift ( |
| Reversible Imine | + Probe - H | +136.17 |
| Reduced Amine | + Probe - H | +138.19 |
| Hydrazone Derivative | (If derivatized with R-NH-NH | Varies |
Workflow Visualization
Figure 2: Decision tree for analyzing CT-CHO interactions. Path A confirms binding; Path B identifies the specific residue.
References
-
Tuley, A. & Fast, W. (2018). The Taxonomy of Chemical Probes. Biochemistry. Link[1]
-
Rayamajhi, S. et al. (2025).[3] Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. ResearchGate.[4] Link
-
PubChem. (2025). This compound Compound Summary. National Library of Medicine. Link[1]
-
Klein, V.G. et al. (2023). A Tight Contact: The Expanding Application of Salicylaldehydes in Lysine-Targeting Covalent Drugs.[1] ChemMedChem. Link[1]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted 1,3,4-Thiadiazoles
Status: Online Operator: Senior Application Scientist Ticket Queue: High Priority Subject: Troubleshooting Cyclization, Regioselectivity, and Purification
Introduction: The 1,3,4-Thiadiazole Scaffold
Welcome to the technical support hub for 1,3,4-thiadiazole synthesis. This scaffold is a cornerstone in medicinal chemistry, acting as a bioisostere for carboxylates and exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, its synthesis is often plagued by competing reaction pathways, tautomeric ambiguity, and solubility issues.
This guide moves beyond standard textbook procedures. We address the causality of failure—why a reaction yields a byproduct, why the ring refuses to close, and how to force regioselectivity.
Module 1: Cyclization Failures (The "Ring Closure" Ticket)
Ticket #101: "My acid-catalyzed cyclization yields are <20%."
Diagnosis: The classical reaction of carboxylic acids with thiosemicarbazide in concentrated H₂SO₄ is sensitive to steric bulk and functional group stability. If your yield is low, the protonation of the carbonyl oxygen (the activation step) is likely insufficient, or the intermediate is hydrolyzing back to starting materials before dehydration.
Root Cause Analysis:
-
Steric Hindrance: Bulky substituents at the C2/C5 position prevent the nucleophilic attack of the sulfur.
-
Deactivation: Electron-withdrawing groups on the carboxylic acid reduce carbonyl electrophilicity.
Troubleshooting Protocol:
-
Switch to POCl₃: Phosphorus oxychloride acts as both solvent and activating agent. It forms a highly reactive imidoyl chloride intermediate, bypassing the reversible equilibrium of simple acid catalysis.
-
Add a Co-Solvent: If solubility is the issue (heterogeneous slurry), add sulfolane or dioxane.
-
Microwave Irradiation: For sterically hindered substrates, microwave heating (100–150°C, 10-20 min) often drives the dehydration step that fails under thermal reflux.
Ticket #102: "I'm getting 1,2,4-Triazoles instead of Thiadiazoles."
Diagnosis: This occurs during oxidative cyclization of thiosemicarbazones.[1][2] The reaction pathway is bifurcated. The "hard" nitrogen nucleophile competes with the "soft" sulfur nucleophile.
The Fix:
-
Oxidant Selection: Iron(III) chloride (FeCl₃) generally favors the formation of 1,3,4-thiadiazoles via a radical-cation mechanism involving the sulfur atom.
-
Solvent Control: Avoid protic solvents that stabilize the triazole transition state. Use DCM or Ethanol/Water mixtures with strict temperature control.
Visualizing the Pathway Decision
Figure 1: Decision tree for selecting the optimal cyclization pathway based on precursor and desired outcome.
Module 2: The Regioselectivity Maze
Ticket #201: "Alkylation of 2-amino-1,3,4-thiadiazole happened at the Ring Nitrogen, not the Exocyclic Amine."
The Science (HSAB Theory): The 2-amino-1,3,4-thiadiazole system is an ambident nucleophile .
-
Ring Nitrogen (N3): The "soft" center. It is more nucleophilic towards alkylating agents (soft electrophiles like alkyl halides).
-
Exocyclic Amine (NH₂): The "hard" center. It reacts preferentially with hard electrophiles (acyl chlorides, anhydrides).
Corrective Action:
-
To Target the Exocyclic Amine (Amide formation): You must use an acyl chloride or anhydride. If you must alkylate the exocyclic amine, you first need to protect the ring nitrogen or use a reductive amination approach with an aldehyde, which forms a Schiff base that can be reduced.
-
To Target the Ring Nitrogen (Mesoionic compounds): Use alkyl halides in neutral/basic media. This is the default pathway for simple alkylation.
Ticket #202: "My 2-mercapto-1,3,4-thiadiazole is actually a thione."
Clarification: In solution, 2-mercapto-1,3,4-thiadiazoles exist in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms.
-
Polar Solvents: Favor the thione form (NH).
-
Non-polar Solvents: Favor the thiol form (SH).
Synthetic Implication:
If you attempt S-alkylation in a polar solvent (like Ethanol/DMF) with a base, you will get S-alkylation because the thiolate anion (
Visualizing Regioselectivity
Figure 2: Regioselectivity outcomes based on electrophile hardness/softness.
Module 3: Experimental Protocols
Protocol A: POCl₃ Mediated Cyclization (High Robustness)
Best for: Aromatic carboxylic acids and hindered substrates.
-
Setup: In a dry round-bottom flask, mix the aromatic carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq).
-
Activation: Add POCl₃ (5.0 – 10.0 eq) carefully. Caution: Exothermic.
-
Reflux: Heat to 75–80°C for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Quench (Critical Step): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring. The POCl₃ hydrolysis is violent; ensure temperature stays <10°C to prevent ring opening.
-
Neutralization: Adjust pH to 7–8 using saturated NaHCO₃ or NH₄OH. The solid product should precipitate.
-
Purification: Filter and recrystallize from Ethanol/DMF.
Protocol B: Oxidative Cyclization using FeCl₃
Best for: Converting thiosemicarbazones to 2-amino-1,3,4-thiadiazoles.
-
Precursor: Suspend the aldehyde thiosemicarbazone (1.0 eq) in Ethanol.
-
Oxidation: Add FeCl₃ (2.0 eq) dissolved in a minimum amount of ethanol dropwise at 60°C.
-
Reaction: Reflux for 1–2 hours. The solution will darken.
-
Workup: Cool and pour into ice water. You may need to add a chelating agent (like citric acid or EDTA) during workup if iron residues persist in the product.
-
Extraction: If no precipitate forms, extract with Ethyl Acetate.
Module 4: Data & Solubility Cheat Sheet
Solubility Issues: 1,3,4-Thiadiazoles are notorious for poor solubility due to strong intermolecular hydrogen bonding and
| Solvent System | Application | Notes |
| DMSO-d6 | NMR Analysis | The gold standard. Most derivatives are soluble. |
| TFA | NMR Analysis | Use for highly insoluble, fused ring systems. |
| DMF/Ethanol (1:1) | Recrystallization | Best general-purpose system for purification. |
| Acetic Acid | Reaction Solvent | Good for solubilizing precursors during cyclization. |
References
-
Hu, Y., et al. (2014). "Recent progress in the synthesis of 1,3,4-thiadiazoles." RSC Advances.
-
Matysiak, J. (2015). "Evaluation of electronic effects in the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles." Molecules.
-
Aggarwal, R., et al. (2011). "Oxidative cyclization of thiosemicarbazones: A mechanistic overview." Journal of Heterocyclic Chemistry.
-
Yang, S.J., et al. (2013).[3] "Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives." Journal of Organic Chemistry.
-
Altintop, M.D., et al. (2016). "Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives." European Journal of Medicinal Chemistry.
Sources
Technical Guide: Cyclopropyl Integrity in Synthetic Workflows
Topic: Optimizing Reaction Conditions for Cyclopropyl Ring Stability Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Abstract:
The cyclopropyl ring is a cornerstone of modern drug design, valued for its ability to rigidly position substituents (the "cyclopropyl effect") and serve as a metabolic bioisostere for phenyl rings or gem-dimethyl groups. However, its significant ring strain (
Part 1: Acid-Mediated Ring Opening (The "Silent Killer")
The most frequent loss of cyclopropyl integrity occurs not during the reaction, but during the workup. The high electron density of the Walsh orbitals (the "banana bonds") makes the ring behave like a pseudo-alkene, highly susceptible to protonation.
The Mechanism of Failure
Under acidic conditions (even weak acids like silica gel), the ring acts as a nucleophile. Protonation typically occurs at the least substituted carbon (edge protonation) or the bond itself, leading to a non-classical carbocation intermediate that rapidly relieves strain by opening to a linear alkyl chain.
Troubleshooting & FAQ
Q: My LCMS showed the product was pure in the reaction mixture, but it degraded after column chromatography. What happened?
A: You likely experienced acid-catalyzed ring opening on the silica gel. Silica is slightly acidic (
-
Diagnosis: Check for a mass peak corresponding to
(hydration) or an isomer (rearrangement to an alkene). -
Immediate Fix: Pre-treat your silica column with 1-2% triethylamine (Et
N) in hexanes before loading your sample. This neutralizes acidic sites.
Q: I am removing a Boc group with TFA/DCM. My cyclopropane is opening. How do I fix this?
A: The carbocation generated during Boc removal is long-lived enough to trigger ring opening if a cyclopropyl group is adjacent (e.g.,
-
Solution: Switch to HCl in Dioxane or TMSOTf/2,6-lutidine . The non-nucleophilic counterions and lack of free proton availability in the TMSOTf method prevent the protonation of the ring.
Protocol: Buffered Workup for Acid-Sensitive Cyclopropanes
Standard aqueous workups often transiently expose the organic layer to low pH pockets.
-
Preparation: Prepare a pH 7.4 Phosphate Buffer (0.1 M). Do not use simple water or saturated NH
Cl (which is weakly acidic, pH 4.5). -
Quench: Pour the reaction mixture into the rapidly stirring buffer (inverse quench). This ensures the pH never drops below neutral.
-
Extraction: Use ethyl acetate (EtOAc) rather than DCM if possible; chlorinated solvents can become slightly acidic over time due to decomposition.
Part 2: Cross-Coupling Instability (Protodeboronation)
Cyclopropyl boronic acids are notoriously unstable in Suzuki-Miyaura couplings. They suffer from rapid protodeboronation , where the C-B bond is cleaved by water/base before transmetallation can occur.
Data: Relative Rates of Protodeboronation
| Substrate Type | Relative Stability | Primary Failure Mode |
| Phenyl Boronic Acid | High | Oxidation |
| Cyclopropyl Boronic Acid | Very Low | Hydrolytic C-B Cleavage |
| 2-Pyridyl Boronic Acid | Low | Zwitterionic fragmentation |
| Alkenyl Boronic Acid | Moderate | Polymerization |
Troubleshooting & FAQ
Q: I am getting low yields (<20%) coupling cyclopropyl boronic acid. The major byproduct is cyclopropane gas (bubbling out). A: This is classic protodeboronation. The base (hydroxide or carbonate) attacks the boron to form a boronate "ate" complex, which is the active species for transmetallation but also the species that hydrolyzes.
-
The Fix: You must increase the rate of Transmetallation (
) relative to Protodeboronation ( ).
Protocol: High-Stability Cross-Coupling System
Use this "Slow-Release" protocol to maintain low steady-state concentrations of the unstable boronate.
-
Reagent Switch: Replace Cyclopropyl Boronic Acid with Potassium Cyclopropyl Trifluoroborate (
) or a MIDA Boronate . These are shelf-stable and release the active species slowly. -
Solvent System: Use Toluene/Water (10:1) . The biphasic nature protects the bulk of the boronate.
-
Catalyst: Use Pd(OAc)
+ SPhos or XPhos .-
Why? Buchwald ligands (SPhos) are bulky and electron-rich, accelerating the oxidative addition and reductive elimination steps, effectively "outrunning" the decomposition pathway.
-
-
Base: Use K
PO (anhydrous) instead of carbonates.
Part 3: Hydrogenation Selectivity
Reducing an alkene or nitro group in the presence of a cyclopropane is a common challenge. Standard conditions (Pd/C, H
Troubleshooting & FAQ
Q: I need to reduce a double bond, but my cyclopropane ring is also opening up. A: You are likely using a catalyst with high surface energy or small particle size.
-
Mechanism: Small metal crystallites (<5 nm) have high concentrations of "step" and "kink" sites that bind the strained ring strongly, facilitating C-C bond insertion.
Protocol: Chemoselective Hydrogenation
-
Catalyst Poisoning: Use Lindlar Catalyst (Pd/CaCO
poisoned with lead). The lead occupies the highly active sites required for ring opening, leaving only the sites active enough for alkene reduction. -
Alternative Metal: Switch from Palladium to Rhodium (Rh/Al
O ) . Rhodium is generally less active toward cyclopropyl hydrogenolysis than Pd or Pt under mild conditions. -
Solvent Choice: Avoid Ethanol/Methanol. Use Ethyl Acetate . Protic solvents facilitate the ring-opening mechanism on the metal surface.
Part 4: Visualizing the Logic
Diagram 1: Troubleshooting Decision Tree
Use this flow to diagnose cyclopropyl instability in your current workflow.
Caption: Diagnostic flow for identifying and resolving cyclopropyl instability based on reaction stage.
Diagram 2: Mechanism of Acid-Catalyzed Ring Opening
Understanding the "Edge Protonation" pathway is critical for selecting the right buffer.
Caption: The irreversible pathway of acid-catalyzed ring opening via edge-protonation.
References
-
Mechanism of Acid-C
- Source: StackExchange Chemistry / Wiberg, K. B. (Yale).
- Context: Explains the protonation of the alcohol group and subsequent carbocation formation at the tertiary position, leading to ring cleavage.
-
Protodeboron
- Source: National Institutes of Health (NIH) / PMC.
- Context: "Elucidating the Role of the Boronic Esters...". Specifically identifies cyclopropyl boronic acids as prone to protodeboronation and discusses masked reagents (MIDA) as a solution.
-
Cyclopropane as a Bioisostere
- Source: Open Library / Medicinal Chemistry.
-
Context: Discusses the use of cyclopropane to replace phenyl rings (e.g., BMS Factor Xa inhibitors) to improve ligand efficiency while maintaining vector orientation.[1]
-
Hydrogenation Selectivity (Particle Size Effects)
- Source: University of Michigan / Deep Blue Repositories.
-
Context: "Structure Sensitivity of Reactions between Cyclopropane and Hydrogen." Highlights that Ru particles < 5nm are effective for ring opening, whereas larger particles or poisoned catalysts favor selective hydrogenation.[2]
-
Ring Strain Energy D
- Source: Chemistry LibreTexts.
- Context: Provides the quantitative data for ring strain (27.5 kcal/mol) used in the Abstract.
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Thiadiazole Derivatives
Welcome to the Technical Support Center for the synthesis of thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these vital heterocyclic compounds. As a Senior Application Scientist, I have compiled this resource based on established literature and practical field experience to provide you with in-depth technical guidance. This is not a rigid protocol but a dynamic troubleshooting guide to empower you to optimize your synthetic strategies.
Section 1: Synthesis of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole core is a common scaffold in medicinal chemistry. The most prevalent synthetic routes often involve the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am getting a very low yield or no product at all when trying to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide. What could be the issue?
Answer:
Low or no yield is a frequent challenge that can often be traced back to several key factors in your reaction setup.
-
Inadequate Acid Catalyst/Dehydrating Agent: The cyclization of a thiosemicarbazide with a carboxylic acid requires a strong acid to act as both a catalyst and a dehydrating agent. If your reaction is sluggish, consider the following:
-
Choice of Acid: While various acids can be used, concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃) are among the most effective. Polyphosphoric acid (PPA) is another powerful option[1][2]. The choice of acid can be substrate-dependent.
-
Amount of Acid: Ensure you are using a sufficient amount of the acid. In many protocols, the acid is used in excess, sometimes even as the solvent[3].
-
-
Purity of Starting Materials: Impurities in your thiosemicarbazide or carboxylic acid can significantly hinder the reaction. It is advisable to use high-purity starting materials. If you suspect impurities, consider recrystallizing your starting materials before use.
-
Reaction Temperature and Time: These reactions often require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, it is likely to be very slow. Most protocols call for heating, often between 80-100°C, for several hours[4]. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can be critical. While some reactions are run neat in the acidic catalyst, others may benefit from a co-solvent. For instance, a mixture of polyphosphate ester (PPE) in chloroform has been shown to be effective[2].
Question 2: My main product is contaminated with a significant byproduct that is difficult to separate. I suspect it might be the corresponding 1,3,4-oxadiazole. How can I confirm this and how can I avoid its formation?
Answer:
The formation of the corresponding 1,3,4-oxadiazole is a common side reaction in the synthesis of 1,3,4-thiadiazoles, especially when starting from acylhydrazines or using certain cyclizing agents.
-
Confirmation of the Byproduct:
-
Mass Spectrometry (MS): The most straightforward way to confirm the presence of the oxadiazole is by mass spectrometry. The oxadiazole will have a molecular weight that is approximately 16 atomic mass units less than your desired thiadiazole (the difference between the atomic mass of sulfur and oxygen).
-
NMR Spectroscopy: Both ¹H and ¹³C NMR can help distinguish between the two. The chemical shifts of the ring protons and carbons will be different for the thiadiazole and oxadiazole rings.
-
Infrared (IR) Spectroscopy: The C-O-C stretching vibrations in the oxadiazole ring will have a different frequency compared to the C-S-C vibrations in the thiadiazole ring.
-
-
Minimizing Oxadiazole Formation:
-
Choice of Reagents: The choice of cyclizing agent is critical. Reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are specifically designed for thionation and will strongly favor the formation of the thiadiazole. When using dehydrating agents like POCl₃ or H₂SO₄, the reaction conditions become more critical.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can influence the product ratio. It is often a matter of kinetic versus thermodynamic control, and optimization is key.
-
Starting Material Selection: Synthesizing the thiadiazole from a thiosemicarbazide precursor generally gives a cleaner reaction with less oxadiazole formation compared to starting with an acylhydrazine and a sulfur source.
-
Question 3: I am struggling with the purification of my 2,5-disubstituted-1,3,4-thiadiazole. What are the best practices for purification?
Answer:
Purification of thiadiazole derivatives can be challenging due to their polarity and, at times, their limited stability. The two most common methods are recrystallization and column chromatography.
-
Recrystallization:
-
Solvent Selection: Ethanol or mixtures of ethanol and water are often good starting points for recrystallizing 2-amino-1,3,4-thiadiazole derivatives[5]. For less polar derivatives, solvent systems like ethyl acetate/hexane can be effective.
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it could be due to a high level of impurities or a suboptimal solvent. Try to purify a small amount by column chromatography first to obtain a purer solid for seeding or to get a better idea of a suitable recrystallization solvent. Slow cooling is also crucial to encourage crystal formation over oiling out[6].
-
-
Column Chromatography:
-
Solvent System: A gradient of hexane and ethyl acetate is a common starting point for many thiadiazole derivatives[6]. The polarity can be adjusted based on the specific substituents on your compound.
-
Streaking on the TLC Plate: If your compound streaks on the TLC plate, especially for amino-substituted thiadiazoles, it indicates that it is basic and interacting strongly with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent can significantly improve the chromatography[7].
-
Decomposition on Silica: Some thiadiazole derivatives can be sensitive to the acidic nature of silica gel. If you suspect decomposition, you can use deactivated silica gel (by adding a small percentage of water or triethylamine) or switch to a different stationary phase like alumina[8].
-
Illustrative Workflow & Mechanism
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide is a cornerstone reaction. The following diagram illustrates a general workflow and the underlying mechanism.
Caption: A decision tree for troubleshooting low yields.
Data Summary Table
| Synthesis Method | Key Reagents | Common Solvents | Typical Temp. | Common Issues |
| 2-Amino-1,3,4-thiadiazoles | Carboxylic acid, Thiosemicarbazide | H₂SO₄, POCl₃, PPA | 80-120°C | Low yield, oxadiazole byproduct |
| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide/Thiourea | Ethanol, DMF | Reflux | Low yield, regioisomer formation |
| 3,5-Disubstituted-1,2,4-thiadiazoles | Amidine, Dithioester/Isothiocyanate | DMF, DMSO | Room Temp. | Moisture sensitivity, side reactions |
References
-
Discovery of Matrinic Thiadiazole Derivatives as a Novel Family of Anti-Liver Fibrosis Agents via Repression of the TGFβ/Smad Pathway. National Institutes of Health. Available from: [Link]
-
Columnar Self-assembly of Star-shaped Luminescent Oxadiazole and Thiadiazole derivatives. Royal Society of Chemistry. Available from: [Link]
-
Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. Available from: [Link]
-
Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Journal of the University of Chemical Technology and Metallurgy. Available from: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health. Available from: [Link]
-
Review on substituted 1, 3, 4 thiadiazole compounds. Academia.edu. Available from: [Link]
-
174 Thiadiazoles and Their Properties. ISRES. Available from: [Link]
-
Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. National Institutes of Health. Available from: [Link]
-
Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. MDPI. Available from: [Link]
-
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. Available from: [Link]
- Method for preparing 2-amino-5-aryl-1,3,4-thiadiazole. Google Patents.
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química. Available from: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available from: [Link]
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. pharmedicopublishers.com. Available from: [Link]
-
Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. National Institutes of Health. Available from: [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Royal Society of Chemistry. Available from: [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Letters in Applied NanoBioScience. Available from: [Link]
-
SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR.org. Available from: [Link]
-
Greener Approaches for Synthesis of Bioactive Thiadiazole Scaffolds. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases of 2, 5- Dimercapto-1,3,4-thiadiazole. Australian Journal of Basic and Applied Sciences. Available from: [Link]
-
Synthesis Of 2,5-Dimersapto-1,3,4-Thiadiazol Products. Academic Journal of Digital Economics and Stability. Available from: [Link]
-
Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. National Institutes of Health. Available from: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. Available from: [Link]
-
synthesis of thiazoles. YouTube. Available from: [Link]
-
Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. ACS Publications. Available from: [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química. Available from: [Link]
-
Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. National Institutes of Health. Available from: [Link]
-
One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Oxadiazole-Thiadiazole Hybrids and Their Anticandidal Activity. ResearchGate. Available from: [Link]
-
Monitoring Reactions by TLC. Washington State University. Available from: [Link]
-
One-pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of N-S Bond. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available from: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. OUCI. Available from: [Link]
-
Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio). Organic Chemistry Portal. Available from: [Link]
-
Synthesis and characterization of a new series of thiadiazole derivatives as potential anticancer agents. ResearchGate. Available from: [Link]
-
Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. National Institutes of Health. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Brieflands. Available from: [Link]
-
Synthesis and Biological Activity of 2,5-Bisubstituted Derivatives of 1,3,4-Thiadiazol-2,5-dithiol. ResearchGate. Available from: [Link]
Sources
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- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. derpharmachemica.com [derpharmachemica.com]
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- 8. rsc.org [rsc.org]
enhancing the biological activity of thiadiazole scaffolds
Thiadiazole Scaffold Optimization Support Center
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: 1,3,4-Thiadiazole & 1,2,4-Thiadiazole Scaffold Enhancement
Introduction
Welcome to the technical support hub for thiadiazole chemistry. You are likely here because this scaffold—a classic bioisostere of pyrimidine—is central to your lead optimization but is presenting specific hurdles. Whether you are facing low synthetic yields due to incomplete cyclization, poor aqueous solubility crashing your bioassays, or metabolic instability in microsomes, this guide provides the causal analysis and protocols to resolve these issues.
Module 1: Synthetic Troubleshooting (The "Making It" Phase)
Core Issue: The oxidative cyclization of thiosemicarbazides often fails to yield the desired 1,3,4-thiadiazole, resulting in uncyclized intermediates or isomeric 1,2,4-triazoles.
Diagnostic: Why did my reaction fail?
The formation of the thiadiazole ring is a competition between dehydration (forming the S-C bond) and desulfurization (forming the N-N bond). This pathway is strictly pH-dependent.
-
Symptom: Product is a sticky tar or has the wrong melting point.
-
Root Cause: Insufficient acidity. If the reaction medium is basic or neutral, the hydrazine nitrogen attacks the carbonyl, leading to a 1,2,4-triazole-3-thione instead of a thiadiazole.
-
Solution: You must force the sulfur atom to act as the nucleophile. This requires a strong dehydrating acid (e.g.,
, , or PPA).[1]
Visual Workflow: Reaction Pathway Logic
Figure 1: The divergence in cyclization pathways based on reaction pH. Acidic dehydration is critical for thiadiazole formation.
Standard Operating Procedure (SOP): Mediated Cyclization
Use this protocol when milder acids (acetic acid) fail.
-
Preparation: In a round-bottom flask, mix 1 equivalent of the carboxylic acid and 1 equivalent of thiosemicarbazide.
-
Addition: Add Phosphorus Oxychloride (
) (5–10 equivalents) carefully.-
Critical Step:
acts as both solvent and dehydrating agent. Perform in a fume hood; it reacts violently with moisture.
-
-
Reflux: Heat the mixture to 70–100°C for 2–4 hours. Monitor via TLC.
-
Checkpoint: The reaction mixture should turn homogenous. If solids persist, add a small amount of dioxane as a co-solvent.
-
-
Quenching (The "Tar" Prevention):
-
Cool the mixture to room temperature.
-
Pour the reaction mass slowly onto crushed ice with vigorous stirring.
-
Why? Rapid quenching prevents the polymerization of intermediates.
-
-
Neutralization: Adjust pH to ~7–8 using saturated
or ammonia solution. The solid precipitate is your crude 1,3,4-thiadiazole [1][7].
Module 2: Pharmacokinetic Tuning (The "ADME" Phase)
Core Issue: Thiadiazole derivatives are planar and highly lipophilic (LogP > 4), causing precipitation in biological media and poor oral bioavailability.
FAQ: Solubility & Stability
Q: My compound precipitates immediately upon dilution in the assay buffer. How do I fix this? A: This is a "brick dust" property issue. The planar rings stack tightly.
-
Immediate Fix: Pre-dissolve in DMSO, then dilute into a buffer containing 0.5% methylcellulose or complex with 2-hydroxypropyl-
-cyclodextrin (HP- -CD) . -
Structural Fix: Disrupt the planarity. Introduce an
carbon linker (e.g., a methylene bridge) between the thiadiazole and the aryl substituent.
Q: The compound is active in vitro but inactive in vivo. Is the ring unstable? A: The 1,3,4-thiadiazole ring itself is relatively stable to hydrolysis, but the sulfur atom is prone to S-oxidation by cytochrome P450 enzymes, and the C2/C5 positions are metabolically active if unsubstituted [12].
-
Fix: Block the metabolic "soft spots." If you have a phenyl ring attached, substitute the para-position with a Fluorine or Chlorine atom to block hydroxylation.
Data: Solubility Enhancement Strategies
| Strategy | Mechanism | Implementation | Impact on Activity |
| Salt Formation | Ionization of basic nitrogens | Convert amino-thiadiazoles to Hydrochloride or Mesylate salts. | Neutral (improves dissolution) |
| Polar Substitution | Lowers LogP | Add Morpholine, Piperazine, or OH groups at C2/C5. | High (can alter target binding) |
| Prodrugs | Cleavable masking | N-Mannich bases (reaction with formaldehyde/amine). | Neutral (releases parent drug) |
| Scaffold Hopping | Bioisosterism | Replace phenyl rings with Pyridine or Pyrazine. | Variable (often improves solubility) |
Module 3: Potency & Selectivity (The "Activity" Phase)
Core Issue: The scaffold binds, but affinity is in the micromolar range (
Strategy: The "Warhead" vs. "Recognition" Approach
The 1,3,4-thiadiazole is rarely the primary pharmacophore; it acts as a rigid linker that orients two other domains. To increase potency, you must exploit the C2 vs. C5 asymmetry .
-
The C2 Position (Amine/Thiol): This is your "Warhead" attachment point. It often interacts with the catalytic domain of enzymes (e.g., Zinc binding in Carbonic Anhydrase or Hydrogen bonding in Kinases).
-
The C5 Position (Aryl/Heteroaryl): This is your "Recognition" element. It dictates selectivity by fitting into the hydrophobic pocket of the target protein.
Visual: SAR Optimization Map
Figure 2: Structure-Activity Relationship (SAR) map. The C2 position drives potency via hybridization, while C5 drives selectivity and ADME properties.
Actionable SAR Rules:
-
Anticancer (EGFR/Kinase targets): Hybridize the C2-amine with a Quinazoline or Coumarin moiety. These large bicyclic systems fit into the ATP-binding pocket, while the thiadiazole extends into the solvent-accessible region [9][11].
-
Antimicrobial (Membrane targets): Introduce electron-withdrawing groups (Cl,
) at the para-position of the C5-phenyl ring. This increases lipophilicity, aiding penetration through the bacterial cell wall [4][10]. -
Carbonic Anhydrase Inhibition: Keep the C2 position as a free sulfonamide or acetamide. The thiadiazole nitrogen acts as a zinc-coordinating ligand [6].
References
-
BenchChem. (2025).[1][2] Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
-
Matysiak, J. (2018).[3] Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.[3][4][5][6][7][8][9][10] ResearchGate.[3][11]
-
Hu, Y., et al. (2014). Synthesis and anticancer activity of thiadiazole derivatives.[3][6][8][9][12] International Journal of Molecular Sciences.[3]
-
Jain, A.K., et al. (2023).[13] Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.[3][4][5][6][7][9][14] MDPI Molecules.
-
Farghaly, T.A., et al. (2022).[5] Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances.
-
Supuran, C.T. (2022).[13] Thiadiazoles as Carbonic Anhydrase Inhibitors.[3][5] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
BenchChem. (2025).[1][2] Side product formation in 1,3,4-thiadiazole synthesis and mitigation.
-
Serban, G. (2023). Towards the rational design of novel drugs based on solubility... exemplified by 1,2,4-thiadiazole derivatives.[4][8][15][16] NIH PubMed Central.
-
Al-Wahaibi, L.H. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules.[3][4][5][6][8][9][10] Taylor & Francis.
-
Kumar, D., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.[3][4][5][6][7][9][10][14] MDPI Pharmaceuticals.
-
Gomha, S.M., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.[3][10] NIH PubMed Central.
-
Nath, J., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances.
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Validation & Comparative
Validating the Anticancer Potential of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde: A Comparative Guide
The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as particularly fruitful scaffolds for drug design. Among these, the 1,3,4-thiadiazole ring system is a privileged pharmacophore, known for its metabolic stability and diverse biological activities, including promising anticancer properties.[1][2][3] This guide focuses on a novel derivative, 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde , providing a comprehensive framework for its validation as a potential anticancer therapeutic. We will objectively compare its projected performance with established alternatives and provide detailed experimental protocols to rigorously assess its efficacy and mechanism of action.
The rationale for investigating this specific molecule stems from the established anticancer potential of the 1,3,4-thiadiazole core.[4][5][6] The mesoionic character of this ring allows for enhanced cell membrane permeability, a crucial attribute for effective drug delivery.[4][7] The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability and target engagement. This guide will therefore outline the necessary steps to validate the hypothesis that this compound represents a promising evolution within this class of compounds.
Comparative Landscape: Positioning a Novel Thiadiazole Derivative
The 1,3,4-thiadiazole scaffold is present in several compounds that have entered clinical trials, underscoring its therapeutic relevance.[4] Any new derivative must therefore demonstrate significant advantages over existing molecules and standard-of-care chemotherapeutics. The primary validation of this compound will hinge on its performance in key preclinical assays compared to both other investigational thiadiazoles and established anticancer drugs.
| Compound Class | Examples | Commonly Investigated Mechanisms | Reported Target Cancer Cell Lines |
| Novel Thiadiazole | This compound | To be determined (Hypothesized: Apoptosis induction, Cell cycle arrest) | To be determined (Initial screening panel recommended) |
| Published Thiadiazole Derivatives | Filanesib, Litronesib | Kinesin spindle protein (KSP) inhibition, Induction of apoptosis, Cell cycle arrest at G2/M phase[1][4][8] | Breast (MCF-7), Colon (HCT-116), Liver (HepG2), Leukemia (U937, Jurkat)[1][3][4][8] |
| Standard Chemotherapeutics | Doxorubicin, 5-Fluorouracil, Cisplatin | DNA intercalation, Inhibition of DNA synthesis, DNA cross-linking | Broad spectrum across various cancer types[6][9] |
Experimental Validation Workflow: A Step-by-Step Guide
The following sections provide detailed protocols for a comprehensive in vitro and in vivo evaluation of this compound.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines should be selected to represent diverse cancer types.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10]
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), HepG2 (liver))[11]
-
Complete culture medium (specific to each cell line)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[12]
-
DMSO (Dimethyl sulfoxide)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[10][13]
Expected Outcome: A lower IC50 value compared to reference compounds indicates higher cytotoxic potency.
Workflow for In Vitro Cytotoxicity Screening
Caption: A streamlined workflow for assessing the in vitro cytotoxicity of the novel compound.
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next crucial step is to understand how the compound kills cancer cells.
Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the test compound at its IC50 concentration for 24-48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Expected Outcome: An increase in the percentage of Annexin V-positive cells will indicate that the compound induces apoptosis. Many 1,3,4-thiadiazole derivatives have been shown to induce apoptosis.[1][3]
Protocol 3: Cell Cycle Analysis
This assay determines if the compound causes cell cycle arrest at a specific phase.
Materials:
-
Propidium Iodide
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing Propidium Iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Expected Outcome: Accumulation of cells in a particular phase of the cell cycle (e.g., G2/M) would suggest that the compound interferes with cell cycle progression.[1]
Signaling Pathway for Apoptosis Induction
Caption: A potential apoptotic pathway initiated by the test compound.
Phase 3: In Vivo Efficacy Evaluation
Promising in vitro results must be validated in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[14][15][16]
Protocol 4: Human Tumor Xenograft Model
Animal Model:
-
Immunodeficient mice (e.g., athymic nude or SCID)
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of the mice.[17]
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size, then randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and a reference drug (e.g., 5-Fluorouracil) via an appropriate route (e.g., intraperitoneal or oral). The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Expected Outcome: A significant reduction in tumor growth and final tumor weight in the treatment group compared to the control group will demonstrate in vivo efficacy.[4]
Conclusion and Future Directions
This guide provides a robust, multi-faceted strategy for the preclinical validation of this compound as a potential anticancer agent. By systematically evaluating its cytotoxicity, mechanism of action, and in vivo efficacy in comparison to established compounds, researchers can generate the critical data necessary to determine its therapeutic potential. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for potential clinical development. The 1,3,4-thiadiazole scaffold continues to be a source of promising anticancer candidates, and a rigorous, comparative approach is essential to identify the most effective derivatives for the fight against cancer.
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Introduction: The Strategic Alliance of the Cyclopropyl Ring and Thiadiazole Scaffold
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Cyclopropyl-Thiadiazole Derivatives for Drug Discovery Professionals
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole ring is a well-established heterocyclic scaffold, integral to a multitude of therapeutic agents due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Its mesoionic character and the presence of a sulfur atom enhance its liposolubility, allowing it to cross cellular membranes and interact effectively with biological targets.[5][6] When this privileged scaffold is combined with a cyclopropyl group, a unique synergy emerges. The cyclopropyl ring, far from being a simple saturated carbocycle, possesses distinctive electronic and conformational properties, such as planar rigidity and C-C bonds with partial π-character, often referred to as "banana bonds".[7][8] These features can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of cyclopropyl-thiadiazole derivatives, synthesizing data from key studies to offer insights for researchers in drug design and development. We will explore how the interplay between the cyclopropyl moiety and substitutions on the thiadiazole core dictates biological outcomes, with a focus on antifungal and anticancer activities.
The Cyclopropyl Moiety: More Than Just a Lipophilic Spacer
The incorporation of a cyclopropane ring into drug candidates is a strategic decision driven by its unique stereoelectronic properties.[7][8] Understanding these properties is fundamental to deciphering the SAR of its derivatives.
-
Conformational Rigidity: The planar and rigid nature of the cyclopropyl group restricts the conformational freedom of the molecule. This can lock the compound into a bioactive conformation, enhancing its binding affinity to a specific target and potentially increasing selectivity.
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in linear alkanes.[7] This often makes the ring more resistant to metabolic oxidation by cytochrome P450 enzymes, which can improve the compound's half-life and overall pharmacokinetic profile.
-
Electronic Effects: The unique "banana bonds" give the cyclopropyl ring electronic properties that are intermediate between a pure σ-bond and a π-bond. This allows it to engage in electronic interactions with target receptors that are not possible for simple alkyl groups.
Structure-Activity Relationship (SAR) Analysis: A Tale of Two Activities
The true utility of the cyclopropyl-thiadiazole scaffold is revealed through the systematic analysis of how structural modifications impact biological function. Below, we dissect the SAR for two major therapeutic areas where these derivatives have shown significant promise.
Antifungal Activity: Targeting Candida Species
A prominent area of investigation for cyclopropyl-thiazole/thiadiazole derivatives is their potent antifungal activity, particularly against various Candida species. A study by Zdyb et al. provides a wealth of data on a series of (E)-2-(2-(cyclopropylmethylene)hydrazinyl)-4-phenylthiazole derivatives, which serve as a close structural analog and excellent model for understanding the SAR of related thiadiazoles.[7][8]
The core scaffold consists of a cyclopropyl group linked via a hydrazinylidene bridge to the 2-position of a thiazole ring, with a substituted phenyl ring at the 4-position. The key SAR insights are derived from the nature and position of substituents on this pendant phenyl ring.
Key Findings from SAR Studies:
-
Electron-Withdrawing Groups Enhance Potency: The presence of electron-withdrawing substituents on the phenyl ring at the 4-position of the thiazole core is generally favorable for antifungal activity. Compounds with chloro (Cl), trifluoromethyl (CF3), and nitro (NO2) groups at the para-position exhibit very high activity.[7][8]
-
Halogen Substitution is Favorable: Derivatives containing a chlorine atom at the para-position (4-Cl) or fluorine atoms (e.g., 2,4-di-F) consistently show low Minimum Inhibitory Concentrations (MICs), indicating potent antifungal effects.[7]
-
Electron-Donating Groups Reduce Potency: Conversely, the introduction of an electron-donating group, such as a methoxy (-OCH3) group, leads to a significant decrease in antifungal activity.[7]
-
Positional Isomers Matter: The position of the substituent on the phenyl ring influences activity, with para-substitution often yielding the most potent compounds.
Comparative Performance Data
The following table summarizes the antifungal activity (MIC in µg/mL) of representative cyclopropyl-thiazole derivatives against various Candida strains, compared to the standard antifungal drug Nystatin.[7][8]
| Compound ID | Phenyl Ring Substituent (R) | C. albicans ATCC 10231 | C. glabrata ATCC 90030 | C. krusei ATCC 6258 |
| 3a | H (Unsubstituted) | 0.03 | 0.03 | 0.015 |
| 3c | 4-Cl | 0.03 | 0.03 | 0.015 |
| 3d | 4-CH3 | 0.06 | 0.06 | 0.03 |
| 3e | 4-OCH3 | 7.81 | 7.81 | 3.9 |
| 3g | 2,4-di-F | 0.03 | 0.03 | 0.015 |
| 3h | 4-CF3 | 0.03 | 0.03 | 0.015 |
| 3j | 4-NO2 | 0.03 | 0.03 | 0.015 |
| Nystatin | (Reference Drug) | 1.95 | 1.95 | 3.9 |
Data extracted from Zdyb et al. (2018).[7][8]
As the data clearly indicates, several cyclopropyl-thiazole derivatives (3a, 3c, 3g, 3h, 3j) demonstrate significantly higher potency than Nystatin, a commonly used antifungal agent.[7][8] This underscores the potential of this chemical class for developing new and more effective antimycotic drugs.
Anticancer Activity: A Scaffold for Kinase Inhibition and Cytotoxicity
The cyclopropyl-thiadiazole scaffold has also been explored for its anticancer potential. The rigid cyclopropyl group can help orient the molecule within the binding pockets of enzymes crucial for cancer cell proliferation, such as protein kinases.[9][10]
One notable example is the quinoline-based derivative, {(3-(5-Amino-1,3,4-thiadiazol-2-yl)-1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one)} .[5][11] In this complex molecule, the cyclopropyl group is attached to the quinoline ring system, not directly to the thiadiazole. Its role here is likely to provide a specific conformation that favors interaction with biological targets like DNA, leading to decreased viability of hepatocellular carcinoma cells.[5]
In another study focused on developing c-Met kinase inhibitors, the introduction of a cyclopropyl group was part of a successful optimization strategy.[9] The compound 51am , a thiazole carboxamide derivative, emerged as a potent inhibitor. While the final optimized compound did not retain the cyclopropyl group, its consideration in the design process highlights its perceived value in probing hydrophobic pockets within enzyme active sites.[9][10]
General SAR for Anticancer Activity:
-
Complex Scaffolds: The most potent anticancer derivatives are often complex hybrid molecules where the cyclopropyl-thiadiazole unit is part of a larger system (e.g., fused with a quinoline).[5][11]
-
Substitution on Thiadiazole: The nature of the substituent at the 5-position of the 1,3,4-thiadiazole ring is crucial. Aryl groups with specific electronic properties (e.g., trimethoxyphenyl) can lead to potent anticancer activity.[2]
-
Amino Group at C2: A free amino group at the 2-position of the thiadiazole ring is a common feature in many biologically active derivatives, as it can act as a key hydrogen bond donor.
Experimental Protocols: From Synthesis to Biological Evaluation
To ensure scientific integrity and reproducibility, a description of the core experimental methodologies is essential.
Protocol 1: General Synthesis of Cyclopropyl-Thiadiazole Analogues
This protocol outlines the synthesis of (E)-2-(2-(cyclopropylmethylene)hydrazinyl)-4-arylthiazoles, adapted from the work of Zdyb et al.[7] This Hantzsch-type thiazole synthesis is a reliable method for generating a library of derivatives for SAR studies.
Step-by-Step Methodology:
-
Synthesis of Intermediate 1 (2-(cyclopropylmethylidene)hydrazinecarbothioamide):
-
To a solution of thiosemicarbazide (10 mmol) in 50 mL of ethanol, add cyclopropanecarbaldehyde (10 mmol).
-
Heat the mixture under reflux for 4 hours.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate product.
-
-
Synthesis of Final Thiazole Derivative (e.g., Compound 3c):
-
Dissolve Intermediate 1 (1 mmol) in 20 mL of ethanol.
-
Add the appropriate 2-bromo-1-arylethanone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone for compound 3c) (1 mmol) to the solution.
-
Heat the reaction mixture under reflux for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture. The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiazole derivative.
-
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[7]
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the European Committee for Antimicrobial Susceptibility Testing (EUCAST) guidelines.[7]
Step-by-Step Methodology:
-
Preparation of Compounds: Stock solutions of the synthesized cyclopropyl-thiadiazole derivatives are prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microtiter plate, two-fold serial dilutions of each compound are prepared using RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal strains (e.g., Candida albicans) are cultured on an appropriate agar medium. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5–2.5 × 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: An equal volume of the standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Controls: Positive (medium with inoculum, no drug) and negative (medium only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Conclusion and Future Outlook
The strategic incorporation of a cyclopropyl group into the thiadiazole scaffold has proven to be a highly effective strategy for the development of potent bioactive molecules. The structure-activity relationship studies clearly demonstrate that the unique conformational and electronic properties of the cyclopropyl ring, combined with systematic modifications to other parts of the molecule, can lead to derivatives with superior performance compared to existing drugs.
For antifungal agents, the SAR is well-defined: a cyclopropylmethylidene hydrazinyl moiety at the 2-position of a thiazole/thiadiazole ring, coupled with a 4-phenyl ring bearing para-substituted electron-withdrawing groups, results in exceptionally high potency. In the realm of anticancer agents, the cyclopropyl-thiadiazole unit serves as a valuable building block in more complex structures designed to interact with specific oncogenic targets.
The compelling experimental data presented in this guide should encourage further exploration of this chemical space. Future work could focus on elucidating the precise mechanism of action through molecular docking and enzymatic assays, as well as optimizing the pharmacokinetic and toxicological profiles of the most promising lead compounds to advance them toward clinical development.
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Yıldırım, S., et al. (2018). Design, Synthesis, SAR and Molecular Modeling Studies of Novel Imidazo[2,1-b][7][12][13]Thiadiazole Derivatives as Highly Potent Antimicrobial Agents. Molecular Informatics, 37(3-4), 1700083. [Link]
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Yasir, M., et al. (2018). Synthesis, SAR and Molecular Docking Studies of Certain New Derivatives of 1,2,4-Triazolo [3,4-b][7][12][13] Thiadiazole as Potent Antimicrobial Agents. Anti-Infective Agents, 16(1), 40-48. [Link]
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Joule, J. A. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. [Link]
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A Head-to-Head Comparison: Benchmarking 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde Against NCT-501 for ALDH1A1 Inhibition
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
In the landscape of cancer therapy, targeting cancer stem cells (CSCs) has emerged as a promising strategy to overcome treatment resistance and prevent relapse.[1] Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme overexpressed in various CSCs, plays a crucial role in cellular detoxification and differentiation, making it a compelling target for therapeutic intervention.[2][3] The development of potent and selective ALDH1A1 inhibitors is an active area of research, with the goal of sensitizing cancer cells to conventional chemotherapies.[1][4]
This guide provides an in-depth comparative analysis of a novel investigational molecule, 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde (hereafter referred to as Compound X ), against a well-established and highly selective ALDH1A1 inhibitor, NCT-501 .[5][6] We will delve into the experimental methodologies for a rigorous head-to-head evaluation, presenting a framework for researchers to assess novel inhibitors against known standards. The 1,3,4-thiadiazole scaffold is known to be a versatile pharmacophore present in compounds with a wide range of biological activities, providing a strong rationale for investigating new derivatives.[7][8][9][10][11]
The Target: ALDH1A1's Role in Cancer Pathophysiology
ALDH1A1 is a cytosolic enzyme responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[12][13] In the context of cancer, elevated ALDH1A1 activity is associated with poor prognosis and resistance to chemotherapy.[2] This resistance is attributed to its ability to detoxify chemotherapeutic agents, such as cyclophosphamide, and its role in the retinoic acid signaling pathway, which is critical for stem cell maintenance.[1][3] By inhibiting ALDH1A1, we can potentially deplete the CSC population, thereby rendering tumors more susceptible to treatment.[1][4]
Caption: ALDH1A1 signaling pathway and point of inhibition.
The Contenders: Compound Structures
A critical first step in any benchmarking study is understanding the chemical structures of the molecules being compared.
| Compound | Structure | Key Features |
| Compound X | This compound | Features a 1,3,4-thiadiazole core, a known pharmacophore with diverse biological activities. The cyclopropyl and carbaldehyde moieties are key for its interaction with the target. |
| NCT-501 | 8-[[4-(Cyclopropylcarbonyl)-1-piperazinyl]methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione hydrochloride | A potent and highly selective, theophylline-based ALDH1A1 inhibitor. It exhibits over 1000-fold selectivity for ALDH1A1 over other ALDH isoforms.[5] |
Experimental Face-Off: A Multi-pronged Approach to Benchmarking
To provide a comprehensive comparison, we will employ a tiered approach, moving from in vitro biochemical assays to cell-based assays that assess functional outcomes and target engagement.
Biochemical Potency: The ALDH1A1 Inhibition Assay
The initial step is to determine the direct inhibitory effect of Compound X and NCT-501 on purified recombinant human ALDH1A1 enzyme. A colorimetric or fluorometric assay is a robust and high-throughput method for this purpose.[13][14][15][16]
Protocol: Colorimetric ALDH1A1 Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).
-
Reconstitute recombinant human ALDH1A1 enzyme in assay buffer.
-
Prepare a stock solution of the substrate (e.g., propionaldehyde) and the cofactor NAD+.
-
Prepare serial dilutions of Compound X and NCT-501 in assay buffer with a final DMSO concentration below 1%.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the serially diluted compounds or vehicle control (DMSO) to respective wells.
-
Add 20 µL of the ALDH1A1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 20 µL mixture of the substrate and NAD+.
-
The reaction measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm using a microplate reader. Alternatively, a coupled reaction with a formazan reagent that produces a colored product can be measured at 565 nm.[14][15]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Compound X (Hypothetical Data) | NCT-501 (Literature Value) |
| ALDH1A1 IC50 | 50 nM | 40 nM[5] |
Isoform Selectivity Profiling
A crucial aspect of a good drug candidate is its selectivity for the intended target over other related proteins, which minimizes off-target effects. We will assess the inhibitory activity of Compound X against other major ALDH isoforms, such as ALDH2, ALDH1B1, and ALDH3A1.[17][18]
Protocol: ALDH Isoform Selectivity Assay
This protocol is similar to the ALDH1A1 inhibition assay but utilizes recombinant enzymes for each respective isoform. The substrate may need to be optimized for each isoform (e.g., benzaldehyde for ALDH3A1).[18]
| Compound | ALDH1A1 IC50 | ALDH2 IC50 | ALDH1B1 IC50 | ALDH3A1 IC50 | Selectivity Fold (vs. ALDH1A1) |
| Compound X (Hypothetical) | 50 nM | > 50 µM | > 50 µM | > 50 µM | > 1000-fold |
| NCT-501 | 40 nM | > 57 µM | > 57 µM | > 57 µM | > 1425-fold[5] |
Cellular Activity: The ALDEFLUOR™ Assay
Moving into a cellular context, the ALDEFLUOR™ assay is a widely used method to identify and quantify the ALDH-positive cell population.[4][19] This assay will be performed in a cancer cell line known to have high ALDH1A1 expression, such as the ovarian cancer cell line OV-90 or the pancreatic cancer cell line MIA PaCa-2.[4][20]
Protocol: ALDEFLUOR™ Assay
-
Cell Culture: Culture the selected cancer cell line under standard conditions.
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X and NCT-501 for a predetermined time (e.g., 24 hours).
-
ALDEFLUOR™ Staining:
-
Harvest and wash the cells.
-
Resuspend the cells in the ALDEFLUOR™ assay buffer containing the activated ALDEFLUOR™ reagent (BAAA, a fluorescent ALDH substrate).
-
For a negative control, treat a separate aliquot of cells with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB).
-
Incubate the cells for 30-60 minutes at 37°C.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit high fluorescence.
-
Quantify the percentage of ALDEFLUOR-positive cells in the treated samples compared to the untreated control.
-
-
Data Analysis: Determine the IC50 value for the reduction in the ALDEFLUOR-positive cell population.
| Parameter | Compound X (Hypothetical Data) | NCT-501 (Literature Value) |
| Cellular ALDH Activity IC50 | 150 nM | ~3.3 µM (in HT-29 cells)[20] |
Target Engagement: Cellular Thermal Shift Assay (CETSA®)
To confirm that Compound X directly binds to and stabilizes ALDH1A1 within the complex cellular environment, we will perform a Cellular Thermal Shift Assay (CETSA®).[21][22][23] This biophysical method is based on the principle that ligand binding increases the thermal stability of the target protein.[21][23]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol: CETSA® for ALDH1A1
-
Cell Treatment: Treat intact cells with Compound X or a vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler.[21]
-
Cell Lysis: Lyse the cells by rapid freeze-thaw cycles.[21]
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble ALDH1A1 in each sample using SDS-PAGE and Western blotting with a specific anti-ALDH1A1 antibody.[21]
-
-
Data Analysis: Plot the amount of soluble ALDH1A1 as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Conclusion: A Comparative Outlook
This guide outlines a comprehensive strategy for benchmarking a novel ALDH1A1 inhibitor, this compound (Compound X), against the established inhibitor NCT-501. The proposed workflow, from biochemical potency and selectivity to cellular activity and direct target engagement, provides a robust framework for evaluating new chemical entities. The hypothetical data presented suggests that Compound X demonstrates comparable in vitro potency and selectivity to NCT-501, with potentially enhanced cellular activity. Such a rigorous, multi-faceted comparison is essential for advancing promising new molecules through the drug discovery pipeline and ultimately developing more effective cancer therapies.
References
- Patsnap Synapse. (2024, June 25). What are ALDH1A1 inhibitors and how do they work?
- Benchchem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Santa Cruz Biotechnology. (n.d.). ALDH1A1 Inhibitors.
- Tocris Bioscience. (n.d.). NCT 501 hydrochloride | Aldehyde Dehydrogenases.
- Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118.
- Journal of Medicinal Chemistry. (2018, May 16). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity.
- Taylor & Francis Online. (n.d.). Identification of approved drugs with ALDH1A1 inhibitory potential aimed at enhancing chemotherapy sensitivity in cancer cells: an in-silico drug repurposing approach.
- Sigma-Aldrich. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Kit.
- PubMed. (2022, January 12). Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors.
- MedchemExpress. (n.d.). NCT-501 | ALDH1A1 Inhibitor.
- Frontiers in Oncology. (2022, June 21). ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism.
- bioRxiv. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- ProbeChem. (n.d.). Aldehyde Dehydrogenase (ALDH) (inhibitors, antagonists, agonists).
- NIH Technology Transfer. (2022, August 1). Novel ALDH1A1 (aldehyde dehydrogenase 1 family member A1) Inhibitors for the Treatment of Cancer.
- Annual Reviews. (2014, June 2). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling.
- PNAS. (2018, December 5). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.
- PMC. (n.d.). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2.
- Abcam. (n.d.). ALDH Activity Assay Kit (Colorimetric) (ab155893).
- bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
- BioAssay Systems. (n.d.). QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit.
- Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- ResearchGate. (2025, August 9). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
- PLOS One. (2017, January 27). A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity.
- ACS Publications. (2015, July 24). Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Biocompare. (n.d.). Aldehyde Dehydrogenase Assay Kits.
- Chemico-Biological Interactions. (2015). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
- PMC. (2017, January 27). A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity.
- PMC. (n.d.). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1.
- PMC. (n.d.). Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy.
- ChemRxiv. (2025). A Fluorogenic Probe for Screening and Kinetic Evaluation of Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors.
- ResearchGate. (2018, July 1). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.
- PubMed. (n.d.). A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review.
- PubMed. (2018, May 30). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents.
- PMC. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents.
- MDPI. (2025, April 16). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- American Research Journals. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents.
- PMC. (n.d.). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies.
- SBQ. (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
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Integrated Binding Affinity Verification: In Silico vs. Biophysical Assays
Executive Summary: The Crisis of Confidence in "Black Box" Predictions
In the current era of drug discovery, we face a paradox: computational models like AlphaFold 3 and Free Energy Perturbation (FEP) have democratized structure prediction, yet the rate of clinical attrition due to lack of efficacy remains stubbornly high. A purely in silico hit is not a lead; it is a hypothesis.
This guide objectively compares the Pure Computational Approach against the Integrated Hybrid Pipeline . While the former offers speed, the latter provides the "Ground Truth" necessary for IND-enabling studies. We define the "Product" here not as a single instrument, but as the Rigorous Cross-Validation Workflow —a system that integrates Alchemical Free Energy calculations with Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Part 1: Comparative Analysis – The Model vs. The Molecule
The following analysis contrasts the performance of state-of-the-art computational predictions against the Integrated Hybrid Pipeline. Data is aggregated from industry benchmarks (PoseBusters, CASP15, and internal validation studies).
Table 1: Performance Matrix – In Silico Prediction vs. Biophysical Validation
| Metric | Pure In Silico (AlphaFold 3 + Docking) | Integrated Hybrid Pipeline (FEP + SPR + ITC) | Scientific Implications |
| Throughput | High (10,000+ cmpds/week) | Low (10–50 cmpds/week) | In silico is for triage; Biophysics is for confirmation. |
| Binding Accuracy | High structural fidelity; Low affinity correlation ( | Absolute "Ground Truth" ( | AI predicts where it binds, not necessarily how tightly. |
| False Positive Rate | High (~40–60% functional failures) | < 1% (Self-validating) | Computational scoring functions often reward non-specific hydrophobic burial. |
| Thermodynamic Insight | Predicted | Full profile ( | ITC reveals if binding is enthalpy-driven (specific H-bonds) or entropy-driven (hydrophobic). |
| Cost per Validated Hit | Low (Compute time) | High (Reagents + Instrument time) | Cheap predictions become expensive failures if not validated early. |
The "Hallucination" Problem in AI Models
Recent benchmarks indicate that while AlphaFold 3 achieves ~50% higher accuracy on the PoseBusters benchmark than traditional docking, it still struggles with ligand strain and induced fit [1]. A model may predict a perfect steric fit (low RMSD), but fail to account for the desolvation penalty of the ligand, leading to a "High Score, No Binding" experimental result.
Part 2: The Integrated Protocol (The "Product")
This protocol is designed as a self-validating system. Each step acts as a gatekeeper for the next, optimizing resource allocation.
Step 1: Computational Triage (FEP+)
Objective: Enrich the funnel from 10,000 virtual hits to 50 testable candidates.
-
Methodology: Do not rely solely on rigid docking scores (e.g., Glide/Vina). Use Relative Binding Free Energy (RBFE) calculations.
-
Expert Insight: Docking scores are heuristic (approximate). FEP calculates the thermodynamic cycle of transforming Ligand A to Ligand B in solvent vs. protein.[1]
-
Success Criteria: Select compounds with predicted
kcal/mol relative to a known binder.
Step 2: Kinetic Validation (Surface Plasmon Resonance - SPR)
Objective: Eliminate false positives and aggregators; determine residence time.
-
Why SPR first? It requires less sample than ITC and detects "sticky" compounds (aggregators) via irregular sensorgram shapes.
-
Protocol:
-
Chip Selection: Use a CM5 (carboxymethylated dextran) chip for standard proteins. For His-tagged proteins, use NTA chips but be wary of ligand-induced protein stripping.
-
Immobilization: Target a low
(< 50 RU) to avoid Mass Transport Limitation (MTL) . High density surfaces obscure fast kinetic rates ( ). -
Solvent Correction: If ligands are in DMSO, you must run a solvent correction cycle (5-8 concentration points) to account for bulk refractive index changes.
-
Flow Rate: Run at high flow (50-100
L/min) to minimize rebinding effects.
-
Step 3: Thermodynamic Confirmation (Isothermal Titration Calorimetry - ITC)
Objective: The "Gold Standard" for stoichiometry (
-
Why ITC? SPR can show binding even if the protein is partially unfolded (non-specific). ITC validates the active fraction (
). -
Protocol:
-
Buffer Match: The ligand and protein must be in the exact same dialysis buffer. Even a 1% DMSO mismatch generates heat of dilution larger than the binding signal.
-
C-Value Rule: Ensure
, where . If , the isotherm is too shallow to determine accurately [2]. -
Reverse Titration: If solubility is low, titrate protein into ligand (displacement) rather than ligand into protein.
-
Part 3: Visualization & Logic Flow
Workflow Diagram: The Hybrid Validation Loop
This diagram illustrates the decision logic required to cross-validate computational hits.
Figure 1: The Integrated Hybrid Pipeline. Note the feedback loop from structural confirmation back to the in silico model, ensuring the computational algorithm "learns" from physical failures.
Decision Matrix: Resolving Discrepancies
What happens when the computer disagrees with the experiment?
Figure 2: Troubleshooting logic for common discrepancies between predicted and observed binding.
Part 4: Expert Troubleshooting & Causality
The "Sticky" Compound (False Positives)
Observation: SPR sensorgram shows a "square wave" (fast on/fast off) or continuous upward drift that does not saturate. Causality: The compound is likely forming colloidal aggregates that sequester the protein, or binding non-specifically to the dextran matrix. Validation: Add 0.01% Triton X-100 or Tween-20 to the buffer. If binding disappears, it was an artifact. In silico models cannot predict this solubility-dependent behavior.
The Enthalpy-Entropy Compensation
Observation: FEP predicts high affinity, but ITC shows weak binding (
The Buffer Mismatch (The Silent Killer)
Observation: Large heat spikes in ITC injections that mask binding. Expertise: Never trust "matched" buffers made separately. You must perform equilibrium dialysis or size-exclusion chromatography (SEC) of the protein into the ligand buffer (minus the ligand) to ensure the solvent background is identical [3].
References
-
AlphaFold 3 predicts the structure and interactions of all of life's molecules. Isomorphic Labs/Google DeepMind.[2][3] (2024).[3][4][5] [Link]
-
Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. (2025).[5][6][7] [Link]
-
Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. Cell/Structure. (2016).[8] [Link]
Sources
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- 3. Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model [blog.google]
- 4. Robust prediction of relative binding energies for protein-protein complex mutations using free energy perturbation calculations | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Stability of Cyclopropyl vs. Non-Cyclopropyl Thiadiazoles
Executive Summary
In the optimization of thiadiazole-based scaffolds—common in glutaminase inhibitors (e.g., CB-839), S1P1 agonists, and anti-infectives—the substitution pattern at the 2- or 5-position is critical for metabolic clearance.
This guide compares the metabolic stability of Cyclopropyl-substituted thiadiazoles against their Non-cyclopropyl (Alkyl/Aryl) counterparts.
The Verdict:
-
Cyclopropyl groups generally offer superior metabolic stability compared to acyclic alkyl groups (isopropyl, ethyl) by eliminating susceptible
-hydrogens prone to CYP450-mediated hydroxylation.[1] -
Bioisosteric Advantage: They provide a "Goldilocks" zone of physicochemical properties—lowering lipophilicity (
) relative to isopropyl groups while maintaining steric bulk for receptor affinity. -
Risk Factor: While stable, cyclopropyl amines carry a latent risk of Mechanism-Based Inhibition (MBI) via radical ring-opening "clocks," a liability that must be screened early.
Mechanistic Rationale
To understand the stability difference, we must analyze the bond dissociation energies (BDE) and the enzymatic access to the thiadiazole core.
The -Carbon Liability in Alkyl Thiadiazoles
Non-cyclopropyl alkyl groups (e.g., N-ethyl, N-isopropyl) attached to the thiadiazole amine are "metabolic soft spots."
-
Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly abstract the
-proton adjacent to the nitrogen. -
Outcome: This leads to carbinolamine formation, followed by rapid
-dealkylation, rendering the drug inactive or generating toxic aldehydes.
The Cyclopropyl Shield
Incorporating a cyclopropyl ring changes the hybridization and geometry:
-
C-H Bond Strength: The C-H bonds in a cyclopropyl ring possess higher
-character ( hybridization) compared to standard alkyl bonds. This increases the BDE ( 106 kcal/mol vs. 98 kcal/mol for secondary alkyls), making hydrogen abstraction energetically unfavorable for CYP450 enzymes. -
Steric Protection: The rigid "walnut" shape of the cyclopropyl group provides steric shielding to the thiadiazole ring nitrogens, reducing N-oxidation liabilities.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of Isopropyl vs. Cyclopropyl thiadiazoles.
Figure 1: Divergent metabolic pathways. The cyclopropyl group resists the rapid
Comparative Data Analysis
The following data summarizes typical Structure-Activity Relationship (SAR) trends observed in thiadiazole optimization campaigns (e.g., Glutaminase inhibitors like CB-839 or S1P1 agonists).
Table 1: Physicochemical & Metabolic Profile Comparison
| Feature | Isopropyl-Thiadiazole (Non-Cyclopropyl) | Cyclopropyl-Thiadiazole | Impact on Drug Design |
| Metabolic Stability ( | Low (< 15 min in HLM) | High (> 60 min in HLM) | Cyclopropyl blocks the primary clearance site. |
| Intrinsic Clearance ( | High (> 50 | Low (< 10 | Supports QD (once daily) dosing. |
| Lipophilicity ( | High (Increases nonspecific binding) | Moderate (Lower by ~0.4 log units) | Improves solubility and unbound fraction ( |
| CYP Inhibition Risk | Low (Competitive inhibition only) | Moderate (MBI Risk) | Cyclopropyl amines can act as suicide substrates. |
| Conformation | Flexible (Entropic penalty upon binding) | Rigid | Often improves potency via pre-organization.[1] |
Experimental Protocol: Microsomal Stability Assay
To validate the stability claims above, use this standardized Human Liver Microsome (HLM) assay. This protocol is designed to be self-validating by including specific positive and negative controls.
Reagents & Preparation
-
Test Compounds: 10 mM stock in DMSO.
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow Description
-
Pre-Incubation: Mix microsomes (final 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1
M). Equilibrate at 37°C for 5 mins.-
Why? To detect non-NADPH dependent degradation (hydrolysis).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots at
min. -
Quenching: Immediately dispense into cold Acetonitrile (1:3 ratio) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validation Controls
-
High Clearance Control: Verapamil or Propranolol (Must show
min). -
Low Clearance Control: Warfarin (Must show > 85% remaining at 60 min).
-
Minus-NADPH Control: Incubate compound without NADPH. If loss occurs here, the instability is chemical (hydrolysis), not metabolic.
Assay Workflow Diagram
Figure 2: Step-by-step microsomal stability workflow ensuring differentiation between enzymatic metabolism and chemical instability.
Critical Considerations for Drug Development
While the cyclopropyl group is superior for stability, the Senior Application Scientist must flag the following risks:
-
Mechanism-Based Inhibition (MBI):
-
The Risk: If the CYP enzyme manages to abstract a proton from the cyclopropyl ring (Single Electron Transfer mechanism), the ring can open, forming a radical species that covalently binds to the CYP heme iron.
-
Mitigation: Perform an
shift assay early. If the drops significantly after a 30-minute pre-incubation with NADPH, the compound is a time-dependent inhibitor.
-
-
Synthetic Complexity:
-
Installing a cyclopropyl amine on a thiadiazole is more synthetically demanding than standard alkylation. It often requires palladium-catalyzed Buchwald-Hartwig aminations or displacement of sulfones, rather than simple reductive aminations.
-
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[3] Link
-
Gross, M. I., et al. (2014). Antitumor Activity of the Glutaminase Inhibitor CB-839 in Triple-Negative Breast Cancer.[4][5][6] Molecular Cancer Therapeutics, 13(4), 890–901. Link
-
Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[7] Beilstein Journal of Organic Chemistry, 16, 2179–2189. Link
-
Shanu-Wilson, J. (2021).[8][9] Metabolism of cyclopropyl groups. Hypha Discovery. Link
Sources
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- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for exploring the allosteric inhibition of human kidney type glutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 8. bu.edu.eg [bu.edu.eg]
- 9. youtube.com [youtube.com]
Comparative Docking Architectures: Thiadiazole Derivatives vs. Clinical Standards
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for pyrimidine and pyridine rings. Its ability to serve as a hydrogen bond acceptor and donor, coupled with its metabolic stability, makes it a prime candidate for oncology and enzyme inhibition campaigns.
However, a docking score in isolation is meaningless. To publish high-impact research, you must perform comparative docking : a rigorous benchmarking of your novel derivatives against clinically validated standards (e.g., Erlotinib, Acetazolamide) within the same force field environment.
This guide outlines the precise architectures for benchmarking thiadiazole derivatives against two distinct target classes: Tyrosine Kinases (EGFR) and Metalloenzymes (Carbonic Anhydrase) .
Part 1: The Strategic Framework
Before opening your docking software, you must establish a valid comparative framework. The most common failure in submitted manuscripts is the lack of "Self-Validating Protocols."
The "Redocking" Mandate
You cannot compare a new ligand's score to a standard unless you first prove your algorithm can reproduce the standard's crystallographic pose.
-
Threshold: < 2.0 Å (Strict).
-
Action: If your redocked standard deviates > 2.0 Å from the crystal pose, your subsequent data for new derivatives is invalid.
Workflow Visualization
The following diagram illustrates the comparative workflow required for high-impact publications.
Figure 1: Validated comparative docking workflow. The decision diamond (RMSD check) is the critical quality control step.
Part 2: Case Study A – Kinase Inhibition (EGFR)[3]
Target: Epidermal Growth Factor Receptor (EGFR) PDB ID: 1M17 (Wild Type) or 7XK5 (Mutant) Clinical Standard: Erlotinib (Tarceva) Mechanism: ATP-competitive inhibition at the hinge region.
The Challenge
Thiadiazoles often target the ATP-binding pocket. The goal is to outperform Erlotinib by establishing stronger H-bonds with the "hinge" residue Met793 or accessing the hydrophobic back pocket (Gatekeeper Thr790).
Protocol Specifics
-
Grid Box: Center on the N1 of the quinazoline ring of the co-crystallized Erlotinib. Size: 20x20x20 Å.
-
Water Molecules: Remove all waters except HOH10 (often structural in kinase pockets).
-
Ligand State: Thiadiazoles must be energy minimized (MMFF94 force field).
Comparative Data Analysis
The table below simulates a comparison between a novel Adamantane-1,3,4-Thiadiazole derivative (Compound 17) and Erlotinib.
| Ligand | Binding Affinity (kcal/mol) | H-Bond Interactions | RMSD (Å) | Interpretation |
| Erlotinib (Ref) | -9.8 | Met793 (Hinge), Thr790 | 0.85 | Validated Baseline. |
| Thiadiazole-17 | -10.4 | Met793, Cys775, Lys745 | N/A | Superior. Additional H-bond with Lys745 stabilizes the pose. |
| Thiadiazole-4a | -7.2 | None (Hydrophobic only) | N/A | Inferior. Lacks hinge binder. |
Scientist's Note: A better score (-10.4 vs -9.8) is only significant if the interaction fingerprint explains it. In this case, the extra bond with Lys745 justifies the higher affinity.
Part 3: Case Study B – Metalloenzymes (Carbonic Anhydrase)
Target: Human Carbonic Anhydrase II (hCA II) PDB ID: 3HS4 Clinical Standard: Acetazolamide (AAZ) Mechanism: Zinc coordination.
The Challenge
This is technically distinct from kinase docking. The 1,3,4-thiadiazole ring in Acetazolamide acts as a scaffold for the sulfonamide group, which coordinates the Zinc ion (
-
Critical Error: Many docking programs ignore the metal ion or treat it as a steric clash.
-
Solution: You must define the Zinc as a pharmacophore feature or use a force field that supports metalloproteins (e.g., AutoDock4Zn or specific Glide constraints).
Protocol Specifics
-
Protonation State: The sulfonamide group (
) must be treated as deprotonated ( ) to coordinate with effectively. -
Grid Setup: Center on the Zinc atom.
-
Constraints: Set a distance constraint (2.0 - 2.2 Å) between the sulfonamide Nitrogen and the Zinc atom.
Interaction Logic
The diagram below details the specific topological requirements for a thiadiazole derivative to successfully inhibit hCA II.
Figure 2: Interaction topology for Carbonic Anhydrase inhibitors. The Zinc coordination is the primary anchor.
Part 4: Technical Protocols (Step-by-Step)
To replicate the results discussed above, follow this standardized protocol using AutoDock Vina or similar tools.
Step 1: Ligand Preparation
-
Draw structures in ChemDraw/MarvinSketch.
-
Comparison Set: Include the Reference Standard (e.g., Acetazolamide) and your Thiadiazole derivatives.
-
3D Conversion: Convert to 3D using OpenBabel or Avogadro.
-
Energy Minimization: Apply MMFF94 force field (Steepest Descent, 500 steps).
-
Output: Save as .pdbqt (ensure Gasteiger charges are added).
Step 2: Protein Preparation
-
Download PDB (1M17 for EGFR, 3HS4 for CA II).
-
Clean: Remove all heteroatoms except the cofactor (if required) and the Zinc ion (for CA II).
-
Hydrogens: Add polar hydrogens only.
-
Charges: Assign Kollman united atom charges.
Step 3: The Comparative Run
-
Grid Generation:
-
Docking Parameters:
-
Exhaustiveness: 32 (High precision required for publication).
-
Modes: 10.
-
-
Analysis:
-
Load results in PyMOL or Discovery Studio.
-
Overlay the docked Standard with the Crystal Standard. Calculate RMSD.
-
Overlay the docked Derivative with the Standard. Measure overlap of the thiadiazole rings.
-
References
-
Fundamentals of Docking & Validation: SciSpace. Fundamentals of Molecular Docking and Comparative Analysis. (2023).
-
Thiadiazoles in EGFR Inhibition: Al-Azhar University/NIH. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. (2021).
-
Thiadiazoles in Carbonic Anhydrase Inhibition: Arabian Journal of Chemistry. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1,3,4-thiadiazole sulfonamides... as carbonic anhydrase inhibitors. (2023).
-
Docking Protocol Standards: National Institutes of Health (PMC). Benchmarking different docking protocols for predicting the binding poses of ligands.
Sources
- 1. Design and molecular docking study of new acetazolamide derivatives incorporating a 4-Thiazolidinone moiety as potential carbonic anhydrase XII inhibitors – ScienceOpen [scienceopen.com]
- 2. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Navigating the Kinome: A Comparative Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors, Featuring the Hypothetical Candidate 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift, offering targeted therapies with the potential for high efficacy and reduced toxicity compared to conventional chemotherapy. The 1,3,4-thiadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise across a spectrum of biological activities, including the inhibition of various protein kinases.[1][2][3] This guide focuses on a critical aspect of the preclinical development of such compounds: the comprehensive assessment of their off-target effects.
For the purpose of this illustrative guide, we will consider a hypothetical 1,3,4-thiadiazole derivative, 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde , which we shall refer to as "Cpd-X" . We will operate under the premise that Cpd-X has been identified as a potent inhibitor of a specific oncogenic kinase, for instance, a member of the receptor tyrosine kinase (RTK) family, and is being evaluated as a potential anticancer agent.
The central challenge in kinase inhibitor development lies in achieving selectivity. The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[4] Consequently, even highly potent inhibitors of a primary target may interact with numerous other kinases, leading to unintended pharmacological effects.[5][6] These off-target interactions can result in toxicity, but in some instances, may also contribute to the therapeutic efficacy of the drug through polypharmacology. A thorough understanding of a compound's selectivity profile is therefore paramount for a rational drug development process.[7][8]
This guide provides an in-depth comparison of methodologies to assess the off-target effects of novel kinase inhibitors like Cpd-X, grounded in established scientific principles and experimental practices.
The Imperative of Off-Target Profiling
The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous testing, a significant portion of which is dedicated to understanding its interaction with the broader kinome. Off-target effects can manifest in various ways, from unexpected cellular phenotypes to dose-limiting toxicities in preclinical and clinical studies.[8] Therefore, a multi-pronged approach, integrating computational and experimental methods, is essential to build a comprehensive selectivity profile.
A Phased Approach to Off-Target Assessment
The evaluation of off-target effects is not a single experiment but a strategic, tiered process. Early-stage screening aims to identify broad liabilities, while later-stage, more complex assays provide a deeper understanding of the compound's behavior in a more physiological context.
Phase 1: In Silico Prediction - The First Glimpse
Before committing to resource-intensive experimental work, computational methods can provide valuable initial predictions of potential off-target interactions. These approaches leverage the vast amount of structural and bioactivity data available for kinases and their inhibitors.
-
Methodology:
-
Chemical Similarity Searching: Comparing the chemical structure of Cpd-X to databases of known kinase inhibitors can reveal potential off-targets based on the principle that structurally similar molecules may have similar biological activities.
-
Inverse Docking: This involves docking Cpd-X into the ATP-binding sites of a large panel of kinase crystal structures. The predicted binding affinities can highlight potential off-target kinases.[9]
-
Binding Site Similarity Comparison: This method compares the physicochemical properties of the Cpd-X target's ATP-binding site with those of other kinases to identify kinases with similar binding pockets that might also be inhibited.[10]
-
-
Causality and Interpretation: These in silico methods are predictive and serve to generate hypotheses. A high predicted affinity for an off-target kinase does not confirm a functional interaction but strongly justifies its inclusion in subsequent experimental validation. These methods are cost-effective and rapid, enabling the early prioritization of compounds with potentially cleaner selectivity profiles.
Caption: Workflow for in silico prediction of off-target effects.
Phase 2: In Vitro Biochemical Assays - Quantifying Interactions
Biochemical assays provide the first experimental evidence of direct interactions between Cpd-X and a panel of purified kinases. These assays are crucial for quantifying the potency of off-target inhibition.
-
Methodology: Large-Panel Kinase Screening
-
Description: Cpd-X is tested against a large panel of purified kinases (often >400) at a single high concentration (e.g., 1 or 10 µM). The percentage of inhibition for each kinase is determined.[11][12]
-
Follow-up: For any kinase exhibiting significant inhibition (e.g., >50%), a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[7]
-
-
Common Assay Formats:
-
Radiometric Assays: The traditional "gold standard," these assays measure the incorporation of radiolabeled phosphate from ATP onto a substrate.[13]
-
Luminescence-based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction, which is inversely proportional to kinase inhibition.[14]
-
Fluorescence-based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled antibodies or substrates to detect phosphorylation.[14]
-
Competitive Binding Assays: These assays, such as the KINOMEscan™ platform, measure the ability of a compound to displace a ligand from the kinase's active site, providing a dissociation constant (Kd) as a measure of binding affinity.[15]
-
Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a kinase upon ligand binding, which can be used to screen for inhibitors.[16]
-
-
Data Presentation and Comparison: The results of kinase profiling are often visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound across the human kinome. For a quantitative comparison, a selectivity score can be calculated.
| Compound | Primary Target IC50 (nM) | Number of Off-Targets (Inhibition > 50% at 1 µM) | Selectivity Score (S10) |
| Cpd-X (Hypothetical) | 15 | 12 | 0.03 |
| Inhibitor A (Selective) | 10 | 2 | 0.005 |
| Inhibitor B (Multi-targeted) | 25 | 45 | 0.11 |
S10 is calculated as the number of off-targets with an IC50 < 10x the primary target IC50, divided by the total number of kinases tested.
Caption: Workflow for in vitro biochemical off-target profiling.
Phase 3: Cell-Based Assays - Assessing Effects in a Physiological Context
While biochemical assays are essential for determining direct interactions, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are critical for confirming that off-target inhibition observed in vitro translates to a functional effect in living cells.[17][18][19]
-
Methodology:
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm that Cpd-X engages with its predicted off-targets in intact cells.[4]
-
Phospho-protein Profiling: Using antibody-based methods (e.g., Western blotting, ELISA) or mass spectrometry-based phosphoproteomics, the phosphorylation status of known substrates of predicted off-target kinases can be measured in cells treated with Cpd-X. A decrease in phosphorylation of a specific substrate is strong evidence of off-target activity.
-
Phenotypic Screening: Cpd-X can be tested in cell lines where the predicted off-target kinase is known to play a critical role. An observed phenotype (e.g., apoptosis, cell cycle arrest) that is consistent with the inhibition of the off-target provides functional validation.[18]
-
-
Comparison with Alternatives: The cellular off-target effects of Cpd-X should be compared with those of other kinase inhibitors. For example, if Cpd-X is found to inhibit a kinase involved in cardiac function, its effect on cardiomyocyte viability should be compared to a known cardiotoxic kinase inhibitor and a non-cardiotoxic inhibitor.
| Assay Type | Cpd-X (Hypothetical) | Inhibitor A (Selective) | Inhibitor B (Multi-targeted) |
| CETSA for Off-Target Y | Target engagement confirmed | No target engagement | Target engagement confirmed |
| Phospho-Substrate of Off-Target Y | Decreased phosphorylation | No change in phosphorylation | Decreased phosphorylation |
| Viability in Off-Target Y-dependent cell line | Decreased viability | No effect on viability | Decreased viability |
Comparative Analysis and Decision Making
The ultimate goal of this comprehensive assessment is to build a detailed and predictive model of Cpd-X's activity. By comparing its off-target profile with those of existing drugs, researchers can make informed decisions about its potential for further development. A compound with a few, well-characterized off-targets might be considered a valuable polypharmacological agent, while one with numerous potent off-target interactions, particularly with kinases linked to known toxicities, may be deprioritized.
Conclusion
The assessment of off-target effects is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors. For a hypothetical compound like this compound ("Cpd-X"), a systematic and multi-faceted approach is essential. By integrating in silico predictions with rigorous in vitro biochemical and cell-based assays, and by continually comparing the emerging profile with those of alternative inhibitors, researchers can navigate the complexities of the kinome. This ensures a deeper understanding of the compound's mechanism of action, potential liabilities, and ultimately, its therapeutic potential.
References
- Niesen, F. H., Berglund, H., & Vedadi, M. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118.
- Ventura, A. C., & Font-Clos, F. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5, 156.
- Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Nature Reviews Clinical Oncology, 17(3), 135–136.
- Gao, Y., Wang, Y., & Zhang, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS chemical biology, 9(12), 2695–2703.
- Gao, Y., Wang, Y., & Zhang, J. (2018). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. bioRxiv.
- Ventura, A. C., & Font-Clos, F. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 5, 156.
- van der Wouden, P. A., van den Berg, M., & van der Vlag, J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 566–581.
- Cichonska, A., Ravikumar, B., Parri, E., Timonen, S., Pahikkala, T., Airola, A., ... & Aittokallio, T. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors.
- Singh, D., Kumar, P., Kumar, A., Bhosale, V. V., Sharma, K., Kumar, D., ... & Lather, A. (2022). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of the Serbian Chemical Society, 87(11), 1269-1286.
- Stephenson, E., & Higgins, J. M. (2023). Direct, indirect and off-target effects of kinase inhibitors. Biochemical Society Transactions, 51(6), 2345-2356.
-
Li, Y., Zhang, Y., Wang, Y., Li, Y., Li, H., & Li, J. (2018). Discovery of[5][9][16]triazolo[3,4-b][9][16][20]thiadiazole derivatives as novel, potent and selective c-Met kinase inhibitors: Synthesis, SAR study, and biological activity. European journal of medicinal chemistry, 150, 899–910.
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from [Link]
- Gao, Y., Wang, Y., & Zhang, J. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Posy, S. L., Hermsmeier, M. A., & Tom-Moy, M. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Current drug discovery technologies, 8(3), 158–166.
- Di Stefano, A., & Fulle, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580.
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
- Wu, G., & Wang, Z. (2025). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 30(8), 1083-1094.
- Senthilkumar, N., Sarveswari, S., Choudhari, P., Chaudhari, S., Islam, I., Tamboli, Y., & Vijayakumar, V. (2025). Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. Journal of the Iranian Chemical Society, 1-15.
- Głowacka, E. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4236.
- Eastwood, B. J., & Apsel, B. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS discovery : advancing life sciences R & D, 19(7), 840–849.
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748.
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Reaction Biology. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Retrieved from [Link]
- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161748.
- El-Gamal, M. I., & Baek, D. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28.
- Di Stefano, A., & Fulle, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 18(4), 580.
- Shaikh, R. P., Khan, I., & Siddiqui, S. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agents. Journal of the Iranian Chemical Society, 1-15.
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Giovannetti, E., Zucali, P. A., Peters, G. J., & Firuzi, O. (2020). New Imidazo[2,1- b][9][16][20]Thiadiazole Derivatives Inhibit FAK Phosphorylation and Potentiate the Antiproliferative Effects of Gemcitabine Through Modulation of the Human Equilibrative Nucleoside Transporter-1 in Peritoneal Mesothelioma. Anticancer research, 40(9), 4999–5008.
- Głowacka, E., & Wujec, M. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(5), 1704.
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde
[1][2][3]
Executive Summary & Scientific Context
5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde is a specialized heterocyclic building block frequently employed in the synthesis of antimicrobial and antineoplastic agents.[1][2][3] Its dual-functionality—combining a strained cyclopropyl ring with a reactive aldehyde moiety attached to an electron-deficient thiadiazole core—presents specific stability and toxicity challenges.[1][2][3]
While often not explicitly listed on "P-list" or "U-list" RCRA schedules by specific CAS name, this compound must be managed as Hazardous Chemical Waste due to its reactivity profile and potential for aquatic toxicity associated with the thiadiazole class.[1][2][3]
Core Directive: Treat this substance as a Toxic Organic Solid . Under no circumstances should this compound enter municipal sewage systems or general refuse streams.[2][3]
Hazard Identification & Chemical Behavior
To dispose of a chemical safely, one must understand its potential failure modes.[2][3]
| Feature | Hazard Class | Operational Implication |
| Aldehyde Group ( | Reactive / Combustible | Susceptible to autoxidation to carboxylic acids upon air exposure.[1][2][3] Incompatible with strong oxidizers and primary amines.[2][3] |
| Thiadiazole Ring | Aquatic Toxicity / Toxic Combustion | Thermal decomposition releases Nitrogen Oxides ( |
| Cyclopropyl Group | Strained Ring | Generally stable under ambient conditions but adds to the carbon load for incineration.[2][3] |
Critical Incompatibilities
The aldehyde functionality dictates segregation.[2][3] Contact with strong oxidizers (e.g., permanganates, peroxides) can be exothermic.[2][3] Contact with strong bases (e.g., NaOH) can trigger Cannizzaro reactions or polymerization, generating heat and pressure in waste containers.[2][3]
Pre-Disposal Stabilization & Segregation
The Golden Rule: Never mix unknown waste streams. Before disposal, the state of the material must be assessed.
Scenario A: Pure Solid Waste
-
Action: Do not dissolve. Dispose of as solid waste to minimize volume and solvent load.[2][3]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
Scenario B: Solution Waste (Reaction Mixtures)
Visualized Workflows
Figure 1: Disposal Decision Matrix
This logic flow ensures the compound is routed to the correct waste stream, minimizing incineration costs and safety risks.[2][3]
Caption: Decision tree for segregating solid vs. liquid waste streams to ensure RCRA compliance.
Figure 2: Chemical Compatibility Map
Understanding what not to mix is as important as knowing where to put it.[2][3]
Caption: Compatibility map highlighting segregation requirements to prevent exothermic reactions in waste containers.
Step-by-Step Disposal Protocol
Phase 1: Preparation
-
PPE Required: Nitrile gloves (double gloving recommended for thiadiazoles), safety goggles, and lab coat.[2][3] Handle in a fume hood to avoid inhaling dust.[2][3]
-
Vessel Inspection: Ensure the receiving waste container is compatible (HDPE or Glass) and free of cracks.
Phase 2: Packaging (Solid Waste)[1][2][3]
-
Transfer the solid material into a screw-top jar.
-
Labeling: Affix a hazardous waste tag.
-
Secondary Containment: Place the jar inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area (SAA) bin.
Phase 3: Spill Management (Emergency)
If a spill occurs during transfer:
Regulatory & Compliance Data
For the purpose of waste coding, if the specific CAS is not listed, use the "Generator Knowledge" rule to apply the most relevant characteristic codes.
| Regulatory Body | Classification | Code / Note |
| US EPA (RCRA) | Unlisted Hazardous Waste | D001 (if in flammable solvent) or Lab Pack (Toxic).[1][2][3] |
| DOT (Transport) | Environmentally Hazardous Substance | UN 3077 (Solid, N.O.S.) or UN 2811 (Toxic Solid, Organic, N.O.S.).[1][2][3] |
| EU (EWC) | Laboratory Chemical | 16 05 06 * (Lab chemicals consisting of or containing dangerous substances).[2][3] |
Note on Incineration: The preferred destruction method is high-temperature incineration equipped with scrubbers.[1][2][3] The thiadiazole ring contains sulfur and nitrogen; incineration without scrubbers will release acid rain precursors (
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for 1,3,4-Thiadiazole derivatives. Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] Retrieved from [Link][1][2][3]
-
Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets.[2][3] Retrieved from [Link][1][2][3]
-
American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[2][3] Retrieved from [Link][1][2][3]
Navigating the Safe Handling of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing medicinal chemistry, the safe and compliant handling of novel chemical entities is paramount. This guide provides a detailed, procedural framework for the safe use of 5-Cyclopropyl-1,3,4-thiadiazole-2-carbaldehyde, a compound of interest in contemporary research. By synthesizing established safety protocols for related chemical classes, this document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Assessment and Characterization
Given the structural motifs of a thiadiazole ring and an aldehyde functional group, it is prudent to assume that this compound may exhibit the following hazards until empirical data becomes available:
-
Toxicity: Similar thiadiazole derivatives are classified as toxic if swallowed or in contact with skin.[5][6] Aldehydes can also be irritating to the skin, eyes, and respiratory tract.[7][8]
-
Irritation: May cause serious eye and skin irritation.[8][9][10][11] Inhalation may lead to respiratory irritation.[7][11]
-
Allergic Skin Reaction: Some thiadiazole compounds may cause an allergic skin reaction.[12]
-
Environmental Hazards: Assumed to be harmful to aquatic life and should not be released into the environment.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is the most critical step in mitigating exposure risks.[13][14] The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[14] | Protects against splashes and airborne particles, which can cause serious eye irritation.[8][9] A face shield offers an additional layer of protection for the entire face.[13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[5][13] | Prevents skin contact, as thiadiazole derivatives can be toxic upon dermal absorption.[5] Regularly inspect gloves for any signs of degradation and replace them immediately if compromised.[15] |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing.[14] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[7][16] | Minimizes the inhalation of any dust or vapors, which may cause respiratory tract irritation.[7][11] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[15] |
Operational and Handling Protocol
A systematic approach to handling ensures minimal exposure and a safe working environment.
Preparation and Weighing
-
Designated Area: Conduct all handling and weighing of the solid compound within a certified chemical fume hood to control potential airborne particulates.[7]
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
-
Tool Decontamination: Use dedicated spatulas and weighing vessels. Decontaminate these items with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water after use.[5]
Solution Preparation
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Vessel Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[7][12]
Experimental Use
-
Enclosed Systems: Whenever possible, conduct reactions in closed systems.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[5][9] Avoid breathing dust or vapors.[10]
-
Post-Handling Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][16]
Spill Management and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill.
Small Spills
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container.[10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[5] Collect all cleaning materials as hazardous waste.
Large Spills
-
Evacuate: Immediately evacuate the area.
-
Alert Supervisor and EHS: Inform your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.
-
Restrict Access: Prevent entry to the affected area.
-
Ventilation: Ensure the area is well-ventilated, if safe to do so.
Spill Response Workflow
Caption: Decision workflow for responding to a chemical spill.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory and ensuring environmental compliance.
Storage
-
Container: Store in a tightly closed, properly labeled container.[7][12] The label should include the full chemical name and any known hazard warnings.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][8][12]
Waste Disposal
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.[1][5]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[5]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed waste disposal contractor.[5][9][12] Do not dispose of this chemical down the drain or in regular trash.[5]
By adhering to these rigorous safety protocols, you can confidently and safely advance your research while maintaining the highest standards of laboratory safety and regulatory compliance.
References
- Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide - Benchchem.
- Personal Protective Equipment | US EPA.
- SAFETY DATA SHEET - Chemical.net.
- Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals - Benchchem.
- Chapter 3 - Personal Protective Equipment - Environment, Health and Safety.
- Personal Protective Equipment (PPE).
- Material Safety Data Sheet.
- UAH Laboratory Personal Protective Equipment.
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA.
- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine AldrichCPR | Sigma-Aldrich.
- Safety data sheet - CPAChem.
- 2 - SAFETY DATA SHEET.
- Safety Data Sheet - ChemScene.
- 5 - SAFETY DATA SHEET.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - Ossila.
- 174 Thiadiazoles and Their Properties - ISRES.
- 5-AMINO-1,3,4-THIADIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER Safety Data Sheets.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI.
- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC.
- (PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate.
- 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety - Hilaris Publisher.
Sources
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- 2. isres.org [isres.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 6. downloads.ossila.com [downloads.ossila.com]
- 7. derthon.com [derthon.com]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
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- 13. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 14. uah.edu [uah.edu]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. chemscene.com [chemscene.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
